2-Benzyloxy-6-fluorophenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-fluoro-6-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-11-7-4-8-12(13(11)14(16)17)18-9-10-5-2-1-3-6-10/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRVDQVRGXXXIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1F)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659359 | |
| Record name | [2-(Benzyloxy)-6-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217500-53-2 | |
| Record name | [2-(Benzyloxy)-6-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2-Benzyloxy-6-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-Benzyloxy-6-fluorophenylboronic acid, a key building block in organic synthesis and medicinal chemistry. Its unique structural features make it a valuable reagent in the development of complex molecules and novel therapeutic agents.
Physicochemical Properties
The key quantitative data for this compound are summarized below. This information is critical for reaction planning, material handling, and safety assessments.
| Property | Value | Reference |
| Molecular Weight | 246.05 g/mol | [1][2] |
| CAS Number | 1217500-53-2 | [1][3] |
| Molecular Formula | C₁₃H₁₂BFO₃ | [1][2] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage Temperature | Refrigerator | [1] |
| InChI Key | NBRVDQVRGXXXIE-UHFFFAOYSA-N | [1] |
Chemical Structure
The structure of this compound, featuring a boronic acid group ortho to a benzyloxy substituent and meta to a fluorine atom on the phenyl ring, is crucial for its reactivity.
Applications in Drug Discovery and Organic Synthesis
Boronic acids are a class of compounds with significant applications in medicinal chemistry and organic synthesis due to their unique chemical properties.[4] They are versatile reagents, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Enzyme Inhibition
A primary application of functionalized phenylboronic acids in drug discovery is their role as enzyme inhibitors. The boronic acid moiety can act as a transition-state analog, forming a reversible covalent bond with catalytic residues (like serine) in the active site of an enzyme, thereby inhibiting its function.[5] This mechanism is fundamental to the design of targeted therapies.
Suzuki-Miyaura Cross-Coupling Reactions
This compound is an ideal substrate for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is one of the most robust methods for creating carbon-carbon bonds, typically between an organoboron compound and an organohalide. It is a cornerstone of modern synthetic chemistry for constructing complex molecular frameworks found in many pharmaceuticals.
Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling
The following is a generalized protocol for the use of this compound in a Suzuki-Miyaura cross-coupling reaction. Researchers should optimize conditions based on the specific organohalide substrate being used.
Materials:
-
This compound (1.0 eq)
-
Aryl halide (e.g., Aryl bromide) (1.0-1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DME)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the chosen aryl halide, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst. Then, add the anhydrous organic solvent followed by the degassed water (a typical solvent ratio might be 4:1 Toluene:Water).
-
Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Workup: Once complete, cool the reaction mixture to room temperature. Quench the reaction by adding water and dilute with an organic solvent (e.g., ethyl acetate).
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. (2-(Benzyloxy)-6-fluorophenyl)boronic acid | 1217500-53-2 [sigmaaldrich.com]
- 2. (2-(Benzyloxy)-5-fluorophenyl)boronic acid | 779331-47-4 [sigmaaldrich.com]
- 3. (2-(Benzyloxy)-6-fluorophenyl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 2-Benzyloxy-6-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic route for 2-Benzyloxy-6-fluorophenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. The described methodology is based on established chemical transformations and provides detailed experimental protocols for each key step.
Introduction
This compound is a bifunctional molecule incorporating a benzyloxy-protected phenol, a fluorine atom, and a boronic acid moiety. This unique combination of functional groups makes it an attractive starting material for the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents. The boronic acid group allows for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The fluorine and benzyloxy groups can influence the physicochemical properties and biological activity of the final compounds.
This document outlines a robust three-step synthesis beginning with the preparation of 2-bromo-6-fluorophenol, followed by a Williamson ether synthesis to introduce the benzyl protecting group, and culminating in a lithium-halogen exchange and subsequent borylation to yield the target compound.
Overall Synthetic Pathway
The synthesis of this compound can be logically divided into three main stages, starting from commercially available precursors. The overall transformation is depicted below.
properties of 2-Benzyloxy-6-fluorophenylboronic acid
An In-depth Technical Guide to 2-Benzyloxy-6-fluorophenylboronic acid
Abstract
This compound (CAS No. 1217500-53-2) is a specialized synthetic building block of significant interest to researchers in organic chemistry and drug discovery.[1][2][3] This whitepaper provides a comprehensive technical overview of its chemical properties, safety information, and primary applications. The presence of a fluorine atom and a benzyloxy group on the phenylboronic acid scaffold makes it a valuable reagent for introducing specific structural motifs into complex molecules. Its principal application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. This guide details its physicochemical characteristics and presents a generalized experimental protocol for its use in Suzuki-Miyaura coupling, visualized through a detailed workflow diagram.
Core Physicochemical Properties
This compound is a solid compound under standard conditions.[1] Its key properties are summarized below, providing essential data for researchers incorporating this reagent into their synthetic workflows.
| Property | Value | Reference |
| CAS Number | 1217500-53-2 | [1][2][3] |
| Molecular Formula | C13H12BFO3 | [3] |
| Molecular Weight | 246.05 g/mol | [1][3] |
| IUPAC Name | (2-(Benzyloxy)-6-fluorophenyl)boronic acid | [3] |
| Physical Form | Solid | [1] |
| Purity | ≥95% | [1] |
| MDL Number | MFCD11617256 | [1][3] |
| InChI Key | NBRVDQVRGXXXIE-UHFFFAOYSA-N | [1] |
| SMILES | OB(O)C1=C(F)C=CC=C1OCC1=CC=CC=C1 | [3] |
| Storage Temperature | Refrigerator | [1] |
Safety and Handling
Appropriate safety measures are crucial when handling this compound. The compound is classified as a warning-level hazard, primarily causing skin, eye, and respiratory irritation.[1]
| GHS Information | Details | Reference |
| Signal Word | Warning | [1] |
| Pictogram | GHS07 (Exclamation Mark) | [1] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
Handling Recommendations:
-
Use only in a well-ventilated area, such as a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5]
-
Avoid inhalation of dust and direct contact with skin and eyes.[4]
-
Store in a tightly sealed container in a refrigerator as recommended.[1]
Key Applications in Research and Development
The unique substitution pattern of this compound makes it a valuable intermediate in several advanced chemical applications.
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[6] This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming C(sp2)-C(sp2) bonds, enabling the synthesis of complex biaryl structures.[7][8] The boronic acid moiety readily undergoes transmetalation with a palladium catalyst, which then couples with an organic halide or triflate. This reaction is fundamental in building the core scaffolds of many functional materials and pharmaceutical agents.[7]
Pharmaceutical and Agrochemical Synthesis
In drug discovery and development, the introduction of fluorine atoms into a molecule is a well-established strategy to enhance its metabolic stability, binding affinity, and bioavailability.[9][10] this compound serves as an excellent building block for this purpose, allowing for the precise installation of a fluorinated aromatic ring.[10] Boronic acids, in general, are recognized for their low toxicity and stability, making them suitable for medicinal chemistry campaigns.[11] They can also act as bioisosteres of other functional groups, such as carboxylic acids or nitro groups, to modulate the biological activity of a compound.[11][12]
Bioconjugation and Sensor Technology
The boronic acid functional group has the unique ability to form reversible covalent bonds with 1,2- and 1,3-diols, which are common motifs in biomolecules like sugars and glycoproteins.[6][13] This property makes phenylboronic acid derivatives valuable in bioconjugation for labeling and tracking biomolecules.[6][14] This reactivity also forms the basis for developing chemical sensors, particularly for glucose and other carbohydrates, which is a significant area of research for diabetes management.[14][15]
Experimental Protocols: Generalized Suzuki-Miyaura Coupling
This section provides a detailed, representative methodology for using this compound in a Suzuki-Miyaura cross-coupling reaction with a generic aryl bromide.
Objective: To synthesize a substituted biaryl compound via a palladium-catalyzed cross-coupling reaction.
Reagents:
-
Aryl Bromide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent System (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add the aryl bromide, this compound, the palladium catalyst, and the base.
-
Solvent Addition: Add the chosen solvent system to the flask. A common ratio might be 4:1 or 5:1 for the organic solvent to water.
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction Execution: Place the flask in a heating mantle or oil bath on a stirrer hotplate. Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and an organic solvent like ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove inorganic impurities.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the final biaryl product.
-
Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Visualized Workflow
The following diagram illustrates the generalized workflow for the Suzuki-Miyaura cross-coupling protocol described above.
Conclusion
This compound is a highly valuable and versatile reagent in modern organic synthesis. Its utility is most pronounced in the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. For researchers in pharmaceutical, agrochemical, and materials science, this compound provides a reliable method for introducing a key fluorinated benzyloxy-phenyl motif, offering a pathway to novel compounds with potentially enhanced biological and physical properties. Adherence to proper safety and handling protocols is essential for its effective and safe use in the laboratory.
References
- 1. (2-(Benzyloxy)-6-fluorophenyl)boronic acid | 1217500-53-2 [sigmaaldrich.com]
- 2. (2-(Benzyloxy)-6-fluorophenyl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. This compound 97% | CAS: 1217500-53-2 | AChemBlock [achemblock.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. chemimpex.com [chemimpex.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]
- 15. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Safe Handling of 2-Benzyloxy-6-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the known safety and handling protocols for 2-Benzyloxy-6-fluorophenylboronic acid (CAS No. 1217500-53-2). The information is compiled to ensure the safety of laboratory personnel and the integrity of research outcomes.
Understanding the Hazard Profile
The available safety data indicates that this compound is considered hazardous. The primary GHS pictogram associated with this chemical is the exclamation mark (GHS07), indicating that it can cause less serious health effects. The signal word for this compound is "Warning".
Table 1: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard Statements | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Experimental Protocols for Safe Handling
Adherence to strict experimental protocols is paramount when working with this compound to minimize exposure and ensure a safe laboratory environment.
A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Gloves must be inspected before use and disposed of properly after handling.
-
Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: If ventilation is inadequate or if dusts are generated, a NIOSH-approved respirator should be used.
-
Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.
-
Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.
-
Handling: Avoid generating dust. Minimize contact with skin and eyes. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperatures vary, with some suppliers suggesting refrigeration and others room temperature.[1] It is prudent to follow the specific storage instructions provided by the supplier.
Emergency Procedures
In the event of exposure or a spill, the following first-aid measures should be taken immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the exposed person to fresh air. If not breathing, provide artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.
Logical Workflow for Safe Chemical Handling
The following diagram illustrates a standardized workflow for the safe management of this compound from procurement to disposal.
Caption: Workflow for the safe handling of this compound.
Conclusion
While this compound is a valuable reagent in research and development, its potential hazards require a thorough understanding and implementation of safe handling practices. By following the guidelines outlined in this document, researchers can minimize risks and maintain a safe laboratory environment. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.
References
Solubility of 2-Benzyloxy-6-fluorophenylboronic Acid in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 2-Benzyloxy-6-fluorophenylboronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on establishing a framework for solubility assessment. This is achieved by presenting data from structurally analogous boronic acids and providing a detailed experimental protocol for solubility determination. This guide is intended to empower researchers in drug development and organic synthesis to make informed decisions regarding solvent selection for reactions, purification, and formulation of this compound.
Introduction
This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the synthesis of complex organic molecules makes it a compound of interest for medicinal chemistry and materials science. Understanding the solubility of this compound in various organic solvents is a critical parameter for its effective use, influencing reaction kinetics, purification efficiency, and the development of formulations.
This guide addresses the current knowledge gap regarding the solubility of this compound. While direct solubility data is scarce, general principles governing the solubility of boronic acids can be applied. Factors such as the polarity of the solvent, the potential for hydrogen bonding, and the presence of functional groups on the phenyl ring all play a significant role. Boronic acids are known to be challenging in solubility studies due to their tendency to form cyclic anhydrides (boroxines) upon heating or in non-polar solvents.[1]
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 1217500-53-2 | [2][3] |
| Molecular Formula | C13H12BFO3 | [2] |
| Molecular Weight | 246.05 g/mol | |
| Physical Form | Solid | |
| Purity | Typically ≥95% |
Solubility of Structurally Related Boronic Acids
While specific data for this compound is not available, examining the solubility of structurally similar compounds can provide valuable insights. The following table summarizes the experimentally determined solubility of isobutoxyphenylboronic acid isomers in various organic solvents. This data is presented as the mole fraction solubility at different temperatures.
Table 1: Mole Fraction Solubility (x) of Isobutoxyphenylboronic Acid Isomers in Organic Solvents [4]
| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (x) | meta-Isobutoxyphenylboronic Acid (x) | para-Isobutoxyphenylboronic Acid (x) |
| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |
| 303.15 | 0.075 | 0.014 | 0.011 | |
| 313.15 | 0.120 | 0.024 | 0.019 | |
| 323.15 | 0.185 | 0.041 | 0.032 | |
| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |
| 303.15 | 0.190 | 0.045 | 0.036 | |
| 313.15 | 0.260 | 0.070 | 0.057 | |
| 323.15 | 0.350 | 0.105 | 0.088 | |
| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |
| 303.15 | 0.210 | 0.062 | 0.051 | |
| 313.15 | 0.285 | 0.092 | 0.075 | |
| 323.15 | 0.380 | 0.130 | 0.105 | |
| Dipropyl ether | 293.15 | 0.025 | 0.005 | 0.004 |
| 303.15 | 0.040 | 0.008 | 0.007 | |
| 313.15 | 0.062 | 0.014 | 0.011 | |
| 323.15 | 0.095 | 0.023 | 0.018 | |
| Methylcyclohexane | 293.15 | 0.002 | < 0.001 | < 0.001 |
| 303.15 | 0.003 | < 0.001 | < 0.001 | |
| 313.15 | 0.005 | 0.001 | 0.001 | |
| 323.15 | 0.008 | 0.002 | 0.002 |
General Observations:
-
The solubility of boronic acids is significantly influenced by the solvent's polarity and the position of substituents on the phenyl ring.[4]
-
Generally, esterification of boronic acids tends to increase their solubility in organic solvents compared to the parent acids.[5]
-
For isobutoxyphenylboronic acid, the ortho-isomer exhibits significantly higher solubility than the meta- and para-isomers in all tested solvents.[6]
-
Polar aprotic solvents like acetone and 3-pentanone appear to be better solvents for these types of compounds compared to non-polar solvents like methylcyclohexane.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of boronic acids in organic solvents, adapted from the dynamic (polythermal) method.[5][6] This method involves visually or instrumentally determining the temperature at which a solid solute completely dissolves in a solvent at a known concentration.
4.1. Materials and Apparatus
-
Compound of Interest: this compound (purified)
-
Organic Solvents: High-purity, anhydrous solvents of choice
-
Analytical Balance: Precision of at least 0.1 mg
-
Glass Vials or Test Tubes: With airtight seals
-
Magnetic Stirrer and Stir Bars
-
Controlled Temperature Bath: With a programmable temperature ramp
-
Luminance Probe or Laser Beam and Photodetector: For turbidity measurement (optional, visual observation can also be used)
4.2. Procedure
4.2.1. Sample Preparation
-
Accurately weigh a specific amount of this compound into a glass vial.
-
Add a precise volume or weight of the desired organic solvent to the vial to achieve a known concentration or mole fraction.
-
Add a small magnetic stir bar to the vial.
-
Seal the vial tightly to prevent solvent evaporation and exposure to atmospheric moisture.
4.2.2. Solubility Measurement
-
Place the sealed vial in the controlled temperature bath.
-
Begin stirring the solution at a constant rate.
-
Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2–0.5 °C/min) to avoid overshooting the dissolution point.[5]
-
Continuously monitor the turbidity of the solution. The solubility temperature is the temperature at which the last solid particles of the solute disappear, resulting in a clear solution.
-
Record this temperature.
4.3. Data Analysis
-
Repeat the measurement for several different concentrations of this compound in the same solvent.
-
Plot the solubility temperature (T) as a function of the mole fraction (x) of the solute to generate a solubility curve.
Visualizations
The following diagrams illustrate the logical workflow for the experimental determination of solubility and a general representation of factors influencing boronic acid solubility.
Caption: Experimental workflow for solubility determination.
Caption: Key factors influencing boronic acid solubility.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound 97% | CAS: 1217500-53-2 | AChemBlock [achemblock.com]
- 3. (2-(Benzyloxy)-6-fluorophenyl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Stability and Storage of 2-Benzyloxy-6-fluorophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Benzyloxy-6-fluorophenylboronic acid. Understanding these parameters is critical for ensuring the compound's integrity, which is paramount for its successful application in research and drug development. This document synthesizes available data on storage, handling, and potential degradation pathways, and provides a framework for experimental stability assessment.
Core Stability and Storage Recommendations
Proper storage is essential to maintain the quality and shelf-life of this compound. The primary recommendations from various suppliers are summarized below. Adherence to these conditions will minimize degradation and ensure the compound's performance in downstream applications.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | Long-term: -20°C Short-term: 2-8°C | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store in a tightly sealed container. An inert atmosphere (e.g., argon or nitrogen) is advisable for long-term storage to prevent oxidation and hydrolysis. | Protects from atmospheric moisture and oxygen. |
| Light | Protect from light. | Some boronic acids can be light-sensitive. |
| Moisture | Store in a dry environment. | Boronic acids can be susceptible to hydrolysis. |
Physicochemical Properties and Inherent Stability
This compound is a crystalline solid that is generally stable when handled and stored correctly. Like other arylboronic acids, its stability can be influenced by several factors, primarily moisture and pH.
Table 2: Summary of Stability-Influencing Factors
| Factor | Influence on Stability |
| Moisture/Water | Can lead to protodeboronation, a common degradation pathway for arylboronic acids where the boronic acid group is replaced by a hydrogen atom. This process can be accelerated by certain pH conditions.[1][2] |
| pH | The stability of arylboronic acids is pH-dependent. Protodeboronation can be accelerated in both acidic and basic conditions.[1][2] |
| Oxidizing Agents | Should be avoided as they are listed as incompatible materials in safety data sheets. |
| Heat | Elevated temperatures can accelerate degradation processes. |
| Light | While not extensively documented for this specific compound, photostability is a consideration for many organic molecules and protection from light is a general best practice. |
Potential Degradation Pathways
The principal degradation pathway for arylboronic acids is protodeboronation. This reaction results in the formation of the corresponding des-boronated arene. For this compound, this would lead to the formation of 1-benzyloxy-3-fluorobenzene.
Caption: Potential protodeboronation degradation pathway.
Experimental Protocols for Stability Assessment
To experimentally determine the stability of this compound, a forced degradation study can be conducted. This involves subjecting the compound to various stress conditions to identify potential degradation products and develop a stability-indicating analytical method.
Forced Degradation Study Protocol
This protocol outlines a general approach for a forced degradation study. The extent of degradation should ideally be in the range of 5-20% to ensure that the degradation products are readily detectable without being overly complex.[3]
Table 3: Example Protocol for a Forced Degradation Study
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve 1 mg/mL of the compound in a solution of 0.1 M HCl. Incubate at 60°C for 24 hours. |
| Base Hydrolysis | Dissolve 1 mg/mL of the compound in a solution of 0.1 M NaOH. Incubate at 60°C for 24 hours. |
| Oxidation | Dissolve 1 mg/mL of the compound in a solution of 3% H₂O₂. Store in the dark at room temperature for 24 hours. |
| Thermal Stress | Expose the solid compound to 80°C for 48 hours. |
| Photostability | Expose the solid compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be protected from light. |
Analytical Method for Stability Assessment
A stability-indicating analytical method is crucial for separating the parent compound from any degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.
Table 4: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 220 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Safe Handling and Personal Protective Equipment (PPE)
This compound is classified as an irritant. Therefore, appropriate safety precautions must be taken during handling.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.
-
Logical Workflow for Stability Assessment
The following diagram illustrates a logical workflow for assessing the stability of this compound.
Caption: Logical workflow for stability assessment.
Conclusion
References
A Technical Guide to 2-Benzyloxy-6-fluorophenylboronic Acid: Synthesis, Applications, and Commercial Availability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Benzyloxy-6-fluorophenylboronic acid, a versatile building block in organic synthesis and a compound of interest in medicinal chemistry. This document details its chemical properties, commercial availability, key applications, and relevant experimental protocols.
Core Properties and Commercial Availability
This compound (CAS No. 1217500-53-2) is a substituted phenylboronic acid featuring a benzyloxy and a fluoro group. These functional groups impart unique reactivity and make it a valuable reagent in cross-coupling reactions. Several chemical suppliers offer this compound and its isomers, with purities generally suitable for research and development purposes.
Quantitative Data and Supplier Information
The following table summarizes the key quantitative data for this compound and some of its commercially available isomers for comparative purposes.
| Property | This compound | 2-Benzyloxy-4-fluorophenylboronic acid | 2-Benzyloxy-5-fluorophenylboronic acid |
| CAS Number | 1217500-53-2[1][2][3] | 848779-87-3[4] | 779331-47-4[5][6] |
| Molecular Formula | C₁₃H₁₂BFO₃[2] | C₁₃H₁₂BFO₃[4] | C₁₃H₁₂BFO₃ |
| Molecular Weight | 246.05 g/mol | 246.04 g/mol [4] | 246.05 g/mol [5] |
| Purity | ≥95% - 97%[1][2] | 97-105% (by titration)[4] | ≥98%[6] |
| Appearance | Solid | White to off-white crystalline powder[4] | Solid[6] |
| Melting Point | Not available | 116 °C (lit.)[4] | Not available |
| Storage | Refrigerator | 2 - 8 °C[4] | Inert atmosphere, room temperature[6] |
| Suppliers | Sigma-Aldrich, AChemBlock, ChemScene, Synthonix[1][2][3] | Chem-Impex[4] | Sigma-Aldrich (Ambeed)[5][6] |
Key Applications in Research and Development
Phenylboronic acids are crucial reagents in modern organic chemistry and drug discovery. The unique substitution pattern of this compound makes it a valuable tool for accessing complex molecular architectures.
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, providing a powerful method for the synthesis of biaryl and substituted aromatic compounds. These structures are common motifs in pharmaceuticals and functional materials.
Medicinal Chemistry and Drug Discovery
Phenylboronic acid derivatives are of significant interest in medicinal chemistry. They are known to act as enzyme inhibitors, particularly for serine proteases, by forming a stable tetrahedral intermediate with the active site serine residue.[7] Furthermore, the boronic acid moiety can reversibly bind to diols, such as those found in sialic acids which are often overexpressed on the surface of cancer cells. This property is being explored for targeted drug delivery systems.
Experimental Protocols
The following section provides a detailed, generalized methodology for a key application of this compound.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl halide with a benzylboronic acid, such as this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Toluene, Dioxane, DMF/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add the aryl halide, this compound, palladium catalyst, and base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (repeat three times).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Safety and Handling
This compound should be handled in a well-ventilated area, and personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1]
Visualizing Logical Relationships and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the application of this compound.
Suzuki-Miyaura Catalytic Cycle
This diagram outlines the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Targeted Drug Delivery Workflow
This diagram illustrates a conceptual workflow for the use of a phenylboronic acid-conjugated drug in targeted cancer therapy.
Caption: Conceptual workflow for PBA-mediated targeted drug delivery to cancer cells.
References
- 1. (2-(Benzyloxy)-6-fluorophenyl)boronic acid | 1217500-53-2 [sigmaaldrich.com]
- 2. This compound 97% | CAS: 1217500-53-2 | AChemBlock [achemblock.com]
- 3. chemscene.com [chemscene.com]
- 4. chemimpex.com [chemimpex.com]
- 5. (2-(Benzyloxy)-5-fluorophenyl)boronic acid | 779331-47-4 [sigmaaldrich.com]
- 6. (2-(Benzyloxy)-5-fluorophenyl)boronic acid | 779331-47-4 [sigmaaldrich.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the NMR Spectral Interpretation of 2-Benzyloxy-6-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis and interpretation of the expected Nuclear Magnetic Resonance (NMR) spectra for 2-Benzyloxy-6-fluorophenylboronic acid. Due to the absence of publicly available experimental spectra for this specific compound, this guide offers a comprehensive prediction based on established NMR principles and data from analogous structures. It is designed to assist researchers in the identification, characterization, and quality control of this and structurally related compounds. This document covers predicted data for ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, alongside detailed experimental protocols for data acquisition and a logical workflow for spectral interpretation.
Predicted NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of structurally similar compounds and established NMR chemical shift theory.
1.1. Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| B(OH)₂ | 4.5 - 6.0 | br s | - | 2H |
| H-3 | 6.8 - 7.0 | t | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9 | 1H |
| H-4 | 7.2 - 7.4 | m | - | 1H |
| H-5 | 6.7 - 6.9 | dd | J(H-H) ≈ 8-9, J(H-F) ≈ 4-5 | 1H |
| -OCH₂- | 5.1 - 5.3 | s | - | 2H |
| Phenyl H (ortho) | 7.4 - 7.6 | d | J(H-H) ≈ 7-8 | 2H |
| Phenyl H (meta) | 7.3 - 7.5 | t | J(H-H) ≈ 7-8 | 2H |
| Phenyl H (para) | 7.2 - 7.4 | t | J(H-H) ≈ 7-8 | 1H |
1.2. Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) |
| C-1 (C-B) | 115 - 125 (broad) | - |
| C-2 (C-O) | 160 - 165 | d, ¹J(C-F) ≈ 240-260 |
| C-3 | 110 - 115 | d, ²J(C-F) ≈ 20-30 |
| C-4 | 130 - 135 | d, ³J(C-F) ≈ 5-10 |
| C-5 | 112 - 118 | d, ²J(C-F) ≈ 20-25 |
| C-6 (C-F) | 162 - 168 | d, ¹J(C-F) ≈ 245-265 |
| -OCH₂- | 70 - 75 | - |
| Phenyl C (ipso) | 135 - 138 | - |
| Phenyl C (ortho) | 128 - 130 | - |
| Phenyl C (meta) | 128 - 129 | - |
| Phenyl C (para) | 127 - 129 | - |
1.3. Predicted ¹⁹F NMR Data
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| Ar-F | -110 to -125 | m | - |
1.4. Predicted ¹¹B NMR Data
| Boron | Predicted Chemical Shift (δ, ppm) |
| -B(OH)₂ | 28 - 33 (broad) |
Interpretation of Predicted NMR Data
2.1. ¹H NMR Spectrum
-
Boronic Acid Protons (B(OH)₂): These protons are expected to appear as a broad singlet in the region of 4.5-6.0 ppm. The chemical shift and broadness of this signal are highly dependent on the solvent, concentration, and presence of water, due to chemical exchange.
-
Aromatic Protons (Fluorophenyl Ring):
-
H-3: This proton is expected to be a triplet due to coupling with the adjacent H-4 and the fluorine atom at C-6.
-
H-4: This proton will likely appear as a multiplet due to coupling with H-3 and H-5.
-
H-5: This proton is predicted to be a doublet of doublets, coupling to H-4 and the fluorine atom.
-
-
Benzyloxy Group Protons:
-
Methylene Protons (-OCH₂-): These protons are expected to appear as a sharp singlet around 5.1-5.3 ppm.[1][2] The absence of adjacent protons results in a singlet multiplicity.
-
Phenyl Protons: The five protons of the benzyl group's phenyl ring will appear in the typical aromatic region of 7.2-7.6 ppm.[1]
-
2.2. ¹³C NMR Spectrum
-
Carbon Attached to Boron (C-1): The signal for the carbon atom directly bonded to the boron atom is often broad and may be difficult to observe.[3][4] This is due to the quadrupolar relaxation of the boron nucleus. Its chemical shift is predicted to be in the 115-125 ppm range.
-
Carbons of the Fluorophenyl Ring: The fluorine substituent will cause significant splitting of the signals for the carbons in this ring. The carbons directly bonded to fluorine (C-2 and C-6) will show large one-bond coupling constants (¹J(C-F)). Carbons two and three bonds away will exhibit smaller coupling constants.
-
Benzyloxy Group Carbons: The methylene carbon (-OCH₂-) is expected around 70-75 ppm. The carbons of the benzyl phenyl ring will appear in the aromatic region (127-138 ppm).
2.3. ¹⁹F NMR Spectrum
-
A single signal is expected for the fluorine atom on the aromatic ring, likely appearing as a multiplet between -110 and -125 ppm.[5] The multiplicity arises from coupling to the nearby aromatic protons (H-3 and H-5).
2.4. ¹¹B NMR Spectrum
-
Arylboronic acids typically show a broad signal in the ¹¹B NMR spectrum in the range of 28-33 ppm.[6] The broadness is due to the quadrupolar nature of the boron nucleus.
Experimental Protocols
Obtaining high-quality NMR spectra of boronic acids requires careful sample preparation and instrument setup.
3.1. General Sample Preparation
-
Solvent Selection: Use a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). For boronic acids, DMSO-d₆ is often a good choice as it can help to break up oligomers that may form.[7]
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.[7]
-
Dissolution: Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.
3.2. ¹H NMR Acquisition
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
Pulse Program: A standard single-pulse experiment is typically used.
-
Number of Scans: 16 to 64 scans are usually sufficient, depending on the concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.[7]
3.3. ¹³C NMR Acquisition
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.
-
Relaxation Delay: A delay of 2 seconds is a good starting point.
3.4. ¹⁹F NMR Acquisition
-
Spectrometer: A spectrometer equipped with a broadband or fluorine-specific probe is required.
-
Pulse Program: A standard single-pulse experiment is used.
-
Referencing: An external reference standard (e.g., CFCl₃) or an internal standard can be used.
-
Spectral Width: A wide spectral width may be necessary initially to locate the fluorine signal.[8]
3.5. ¹¹B NMR Acquisition
-
NMR Tubes: Quartz NMR tubes are recommended to avoid background signals from borosilicate glass.[9]
-
Pulse Program: A standard single-pulse experiment is used.
-
Number of Scans: A significant number of scans (e.g., 1024 or more) may be needed due to the broadness of the signal.[9]
-
Referencing: BF₃·OEt₂ is commonly used as an external reference.[10]
Logical Workflow for NMR Data Interpretation
The following diagram illustrates a logical workflow for the acquisition and interpretation of NMR data for this compound.
Caption: Workflow for NMR Data Interpretation.
References
- 1. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. azom.com [azom.com]
- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 7. benchchem.com [benchchem.com]
- 8. F19 detection [nmr.chem.ucsb.edu]
- 9. par.nsf.gov [par.nsf.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
A Technical Guide to the Structural Analogs of 2-Benzyloxy-6-fluorophenylboronic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Benzyloxy-6-fluorophenylboronic acid has emerged as a critical building block in medicinal chemistry, most notably in the development of potent and selective inhibitors of the Eleven-Nineteen Leukemia (ENL) and AF9 YEATS domains, promising targets in acute myeloid leukemia (AML). This technical guide provides an in-depth exploration of the structural analogs of this compound, detailing their synthesis, characterization, and applications. We present a comprehensive overview of the structure-activity relationships (SAR) of derivative compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows. This document serves as a vital resource for researchers engaged in the design and synthesis of novel therapeutics leveraging this versatile chemical scaffold.
Introduction to this compound
This compound is a synthetically versatile building block characterized by a phenylboronic acid core substituted with a benzyloxy group and a fluorine atom at the ortho positions. This unique substitution pattern imparts specific steric and electronic properties that are advantageous in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The boronic acid moiety serves as a reactive handle for the formation of carbon-carbon bonds, while the benzyloxy group can act as a protecting group or a key pharmacophoric element. The ortho-fluoro substituent can influence the acidity of the boronic acid and introduce favorable metabolic stability and binding interactions in the resulting drug candidates.
The primary application of this compound to date has been in the synthesis of inhibitors targeting the YEATS domains of ENL and its paralog AF9. These proteins are epigenetic readers that recognize acetylated histone tails and are implicated in the transcriptional regulation of oncogenes crucial for the maintenance of AML.
Structural Analogs of this compound
The core scaffold of this compound can be systematically modified to explore new chemical space and optimize the properties of resulting bioactive molecules. These structural analogs can be broadly categorized based on modifications to the benzyloxy group, the phenyl ring, and the boronic acid moiety.
Analogs with Modified Ether Linkages
Variations in the ether-linked protecting group can modulate solubility, steric hindrance, and potential for additional interactions with biological targets.
-
2-Ethoxy-6-fluorophenylboronic Acid: Replacing the bulky benzyl group with a smaller ethyl group can alter the steric profile of the molecule and potentially improve solubility.
-
Analogs with Substituted Benzyl Groups: Introduction of substituents on the benzyl ring can fine-tune electronic properties and provide vectors for further chemical elaboration.
Analogs with Altered Phenyl Ring Substitution
Modifications to the substitution pattern of the central phenyl ring can significantly impact the reactivity of the boronic acid and the biological activity of its derivatives.
-
(4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic Acid: The introduction of a carbamate group at the para position provides a handle for further functionalization and can influence the electronic nature of the ring.[1]
-
2-Cyano-6-fluorophenylboronic Acid: The electron-withdrawing cyano group can alter the reactivity of the boronic acid in cross-coupling reactions.
Data Summary of Representative Analogs
The following table summarizes key physicochemical properties of this compound and some of its commercially available or synthetically accessible analogs.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| 2-(Benzyloxy)-6-fluorophenylboronic acid | 1217500-53-2 | C₁₃H₁₂BFO₃ | 246.05 | 95% |
| 2-Ethoxy-6-fluorophenylboronic acid | 957062-68-9 | C₈H₁₀BFO₃ | 184.0 | N/A |
| (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid | 874290-59-2 | C₁₄H₁₃BFNO₄ | 289.07 | ≥98% |
| 2-Fluorophenylboronic acid | 1993-03-9 | C₆H₆BFO₂ | 139.92 | N/A |
| 2-(Benzyloxy)phenylboronic acid | 190661-29-1 | C₁₃H₁₃BO₃ | 228.05 | N/A |
Synthesis of Structural Analogs
The synthesis of structural analogs of this compound and their subsequent elaboration into bioactive molecules primarily relies on foundational organic chemistry reactions.
General Synthesis of Substituted Benzylboronates
A general and light-promoted method for the synthesis of substituted benzylboronates involves the homologation of boronic acids with N-sulfonylhydrazones. This reaction proceeds via the photochemical decomposition of the N-tosylhydrazone to a diazoalkane, which then undergoes geminal carboborylation. The mild reaction conditions prevent the protodeboronation of the unstable benzylboronic acid, allowing for its isolation as a pinacol ester.[2][3][4]
Experimental Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the utilization of these boronic acid analogs in drug discovery. The following is a general protocol for this reaction.
Materials:
-
Substituted phenylboronic acid (1.2 equivalents)
-
Aryl halide (e.g., bromo- or iodo-substituted heterocyclic core) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a reaction vessel, add the aryl halide, substituted phenylboronic acid, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow from synthesis to biological evaluation.
Applications in Drug Discovery: Targeting the ENL/AF9 YEATS Domain
As previously mentioned, a significant application of this compound and its analogs is in the development of inhibitors for the ENL and AF9 YEATS domains.
The ENL/AF9 Signaling Pathway in Acute Myeloid Leukemia
ENL and AF9 are components of the super elongation complex (SEC) and play a critical role in transcriptional elongation. In AML, particularly in cases with MLL rearrangements, ENL is overexpressed and is essential for the transcription of key oncogenes such as HOXA9, MYC, and BCL2. The YEATS domain of ENL binds to acetylated histone H3, tethering the SEC to chromatin and promoting oncogenic gene expression. Inhibition of this interaction is a promising therapeutic strategy.
Caption: ENL/AF9 signaling pathway in AML and the point of intervention.
Structure-Activity Relationship (SAR) Studies
SAR studies of inhibitors derived from this compound have revealed key structural features for potent inhibition of the ENL YEATS domain.
-
The 2-benzyloxy-6-fluorophenyl moiety: This group occupies a key pocket in the YEATS domain, with the benzyloxy group making favorable interactions.
-
The heterocyclic core: Different heterocyclic scaffolds have been explored to position the key interacting groups correctly.
-
The solvent-exposed region: Modifications in this region can be used to tune physicochemical properties such as solubility and cell permeability.
The following table presents a selection of ENL/AF9 inhibitors and their reported biological activities.
| Compound ID | Core Structure | R Group | ENL IC₅₀ (nM) | AF9 IC₅₀ (nM) |
| 1 | Amido-imidazopyridine | Isopropyl | 7000 | N/A |
| SR-0813 | Amido-imidazopyridine | Cyclobutyl | 25 | 311 |
Data sourced from relevant publications.
Experimental Protocols for Biological Evaluation
The biological evaluation of novel inhibitors involves a cascade of assays to determine their potency, selectivity, and mechanism of action.
AlphaScreen Assay for Biochemical Potency
The AlphaScreen (Amplified Luminescent Proximity Homestead Assay) is a bead-based assay used to measure the biochemical potency of inhibitors in disrupting the interaction between the ENL YEATS domain and an acetylated histone peptide.
Principle: Donor and acceptor beads are coated with streptavidin and an anti-tag antibody, respectively. A biotinylated histone peptide binds to the donor beads, and a tagged YEATS domain protein binds to the acceptor beads. In the absence of an inhibitor, the beads are in close proximity, and excitation of the donor bead results in a luminescent signal from the acceptor bead. An effective inhibitor disrupts this interaction, leading to a decrease in the signal.
Brief Protocol:
-
Add recombinant ENL YEATS domain protein and a biotinylated acetylated histone H3 peptide to a microplate well.
-
Add the test compound at various concentrations.
-
Incubate to allow for binding.
-
Add streptavidin-coated donor beads and anti-tag antibody-coated acceptor beads.
-
Incubate in the dark.
-
Read the plate on an AlphaScreen-compatible reader.
-
Calculate IC₅₀ values from the dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its intended target within a cellular environment.
Principle: The binding of a ligand to a protein typically increases the protein's thermal stability. In CETSA, cells are treated with the test compound and then heated. Unbound proteins will denature and precipitate at a lower temperature than ligand-bound proteins. The amount of soluble protein remaining at different temperatures is then quantified, typically by Western blot or other protein detection methods. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.
Brief Protocol:
-
Treat cultured cells with the test compound or vehicle control.
-
Heat the cell suspensions to a range of temperatures.
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Quantify the amount of the target protein in the soluble fraction using a specific antibody (e.g., by Western blot or ELISA).
-
Plot the amount of soluble protein as a function of temperature to generate melting curves and determine the shift in the melting temperature (Tₘ).
Conclusion
This compound and its structural analogs are invaluable tools in modern drug discovery. Their utility in the synthesis of potent and selective inhibitors of the ENL/AF9 YEATS domains highlights their potential for the development of novel cancer therapeutics. This technical guide has provided a comprehensive overview of the synthesis, properties, and applications of these compounds, offering a foundation for further research and development in this exciting area of medicinal chemistry. The detailed experimental protocols and visualizations of key biological and experimental processes are intended to empower researchers to accelerate their drug discovery efforts.
References
- 1. chemscene.com [chemscene.com]
- 2. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N -sulfonylhydrazones - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05678C [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyura Coupling of 2-Benzyloxy-6-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is particularly vital in medicinal chemistry for the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in a vast array of pharmaceuticals.[1][2] 2-Benzyloxy-6-fluorophenylboronic acid is a valuable building block in drug discovery. The presence of a fluorine atom can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, while the benzyloxy group offers a site for further chemical modification or can be a key pharmacophoric element.[3] This document provides a detailed protocol for the Suzuki-Miyura coupling of this compound with aryl halides, along with data on typical reaction conditions and considerations for synthesizing complex, biologically active molecules.
Significance in Drug Development
The biaryl motif constructed using this compound is a privileged structure in the development of novel therapeutics. The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.[3] Molecules containing the 2-benzyloxy-6-fluorophenyl moiety are explored for a range of biological targets. The versatility of the Suzuki-Miyura coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the identification of lead compounds.
Reaction Principle: The Suzuki-Miyura Catalytic Cycle
The Suzuki-Miyura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The organoboronic acid, activated by a base, transfers its aryl group to the palladium complex.
-
Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Benzyloxy-6-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note details the use of 2-Benzyloxy-6-fluorophenylboronic acid as a key building block in palladium-catalyzed cross-coupling reactions. The unique substitution pattern of this reagent, featuring a sterically demanding ortho-benzyloxy group and an electron-withdrawing ortho-fluoro substituent, makes it a valuable synthon for the construction of complex biaryl and heteroaryl structures. Such motifs are of significant interest in medicinal chemistry and materials science, where the introduction of fluorine can modulate pharmacokinetic and electronic properties.
The steric hindrance and electronic nature of this compound necessitate careful optimization of reaction conditions, particularly the choice of palladium catalyst, ligand, base, and solvent system, to achieve high yields and minimize side reactions like protodeboronation.
Key Applications
The biaryl compounds synthesized using this compound are valuable intermediates in various fields:
-
Drug Development: The resulting scaffolds can be precursors to a range of pharmacologically active molecules. The benzyloxy group can serve as a protecting group for a phenol, which can be a key pharmacophoric feature, while the fluorine atom can enhance metabolic stability and binding affinity.
-
Materials Science: Substituted biphenyls are integral to the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials where the electronic and photophysical properties of the molecule are critical.
-
Agrochemicals: The development of novel pesticides and herbicides often involves the synthesis of complex aromatic structures, for which this boronic acid can be a useful starting material.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition of the aryl halide to the active Pd(0) species, transmetalation of the boronic acid (activated by a base) to the palladium center, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.
Experimental Protocols
The following is a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Optimization may be necessary for different coupling partners.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Anhydrous solvent (e.g., 1,4-Dioxane and water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%), to the flask under a positive flow of inert gas.
-
Via syringe, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL). The solvent should be sparged with an inert gas for at least 30 minutes prior to use.
Reaction Execution:
-
With vigorous stirring, heat the reaction mixture to the desired temperature (e.g., 90-100 °C).
-
Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 2-Benzyloxy-6-fluorophenylboronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the Suzuki-Miyaura cross-coupling of 2-benzyloxy-6-fluorophenylboronic acid with a variety of aryl halides. This versatile reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The presence of the ortho-fluoro and benzyloxy groups on the boronic acid presents unique opportunities for molecular design while also necessitating carefully optimized reaction conditions to achieve high yields and avoid common side reactions, such as protodeboronation.
The protocols outlined below are based on established methodologies for structurally similar fluorinated arylboronic acids and provide a robust starting point for reaction optimization.
Key Considerations for Successful Coupling
The Suzuki-Miyaura coupling of this compound can be influenced by several factors:
-
Catalyst System: The choice of palladium catalyst and ligand is critical. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), are often essential for coupling sterically hindered and electron-deficient partners. The use of pre-formed palladium precatalysts can also enhance reaction efficiency and reproducibility.
-
Base Selection: The base plays a crucial role in the transmetalation step. Inorganic bases like potassium phosphate (K₃PO₄) and sodium carbonate (Na₂CO₃) are commonly employed. The choice of base can impact reaction rate and the prevalence of side reactions.
-
Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reaction components. Common solvent systems include tetrahydrofuran (THF)/water and 1,4-dioxane/water. Degassing the solvent is important to prevent oxidation of the palladium catalyst.
-
Reaction Temperature: While many modern catalyst systems can facilitate cross-coupling at room temperature, less reactive aryl halides (e.g., chlorides) or sterically demanding substrates may require elevated temperatures.
-
Protodeboronation: A common side reaction with ortho-substituted boronic acids is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This can be minimized by using highly active catalysts that promote the desired cross-coupling at a faster rate.
Summary of Reaction Conditions
The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides. These conditions are adapted from successful protocols for other ortho-fluorinated arylboronic acids and should be optimized for each specific substrate combination.[1][2]
| Aryl Halide Example | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 1 | >95 |
| 4-Chlorotoluene | G3-XPhos precatalyst (2) | - | K₃PO₄ (2) | THF/H₂O (2:1) | 40 | 2 | ~90 |
| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | 94 |
| 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | 40 | 2 | 89 |
| 4,7-Dichloroquinoline | Pd(OAc)₂ (10) | - | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 | 12 | 75 |
Note: This data is illustrative and based on reactions with 2,5-difluorophenylboronic acid. Yields are substrate-dependent and optimization is recommended.[2]
Experimental Protocols
The following are detailed methodologies for performing Suzuki-Miyaura coupling reactions with this compound.
Protocol 1: General Procedure for Aryl Bromides and Activated Aryl Chlorides using a Buchwald Precatalyst
This protocol is highly effective for a broad range of aryl bromides and more reactive aryl chlorides, often proceeding to completion at room temperature.[1]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
G3-XPhos Palladium Precatalyst (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), 0.5 M aqueous solution (4 mL, 2.0 equiv)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Reaction vial with a stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vial, add the aryl halide, this compound, and the G3-XPhos palladium precatalyst.
-
Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Add 2 mL of degassed, anhydrous THF to the vial.
-
Add 4 mL of the degassed 0.5 M aqueous solution of K₃PO₄.
-
Stir the reaction mixture vigorously at room temperature. For less reactive substrates, the reaction may be heated to 40-60 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). Reactions are often complete within 30 minutes to 2 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: General Procedure for Less Reactive Aryl Halides
This protocol employs a catalyst system generated in situ and higher temperatures, making it suitable for less reactive aryl chlorides or sterically hindered substrates.[2]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate, tribasic (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the aryl halide, this compound, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow and Catalytic Cycle
To aid in understanding the experimental process and the underlying chemistry, the following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: 2-Benzyloxy-6-fluorophenylboronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzyloxy-6-fluorophenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize complex organic molecules with potential therapeutic applications. Its unique structural features—the bulky benzyloxy group and the electron-withdrawing fluorine atom—offer distinct advantages in drug design, influencing factors like metabolic stability, binding affinity, and pharmacokinetic properties. These attributes make it a valuable reagent in the development of novel therapeutic agents, particularly in oncology.
This document provides detailed application notes on the use of this compound in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, which are a class of anticancer drugs. It includes a representative experimental protocol for a key synthetic step, quantitative data on the biological activity of analogous compounds, and a diagram of the relevant signaling pathway.
Application: Synthesis of Novel PARP-1 Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for DNA repair. In cancer therapy, inhibiting PARP-1 is a key strategy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This concept is known as synthetic lethality. This compound can be employed as a key intermediate in the synthesis of novel PARP-1 inhibitors, such as analogues of the approved drug Olaparib. The 2-benzyloxy-6-fluorophenyl moiety can be introduced to explore new binding interactions within the active site of the PARP-1 enzyme, potentially leading to improved potency and selectivity.
Rationale for the 2-Benzyloxy-6-fluoro Motif:
-
Fluorine: The presence of a fluorine atom can enhance metabolic stability by blocking potential sites of oxidation. Its high electronegativity can also influence the acidity of nearby protons and modulate the electronic properties of the aromatic ring, potentially leading to stronger binding interactions with the target protein.
-
Benzyloxy Group: This bulky, lipophilic group can occupy hydrophobic pockets within the enzyme's active site, contributing to increased binding affinity. It can also serve as a handle for further chemical modification to optimize the compound's properties.
Experimental Protocols
Representative Protocol: Suzuki-Miyaura Coupling for the Synthesis of a PARP-1 Inhibitor Intermediate
This protocol describes the synthesis of a biaryl intermediate, a crucial step in the generation of an Olaparib analogue, using this compound.
Reaction Scheme:
Materials and Reagents:
-
Aryl halide (e.g., a suitable brominated or iodinated heterocyclic core)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture of DME and water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates for reaction monitoring
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (0.05 equiv).
-
Solvent Addition: Add the anhydrous solvent via syringe. The reaction concentration is typically around 0.1 M with respect to the aryl halide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting aryl halide is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired biaryl product.
Data Presentation
The following table summarizes the in-vitro biological activity of a series of synthesized Olaparib analogues, demonstrating the potency of this class of compounds. While not directly synthesized from this compound, this data is representative of the expected activity for novel analogues developed using this building block.[1]
| Compound ID | PARP-1 Inhibition IC₅₀ (nM)[1] | Cell Growth Inhibition (MDA-MB-436) IC₅₀ (µM)[1] |
| Olaparib | 1.9 | 0.8 |
| Analogue 5a | 25.32 ± 2.15 | 15.23 ± 1.58 |
| Analogue 5d | 19.87 ± 1.63 | 13.89 ± 1.92 |
| Analogue 5l | 16.10 ± 1.25 | 11.62 ± 2.15 |
Mandatory Visualization
PARP-1 Signaling Pathway in DNA Repair
The following diagram illustrates the central role of PARP-1 in the base excision repair (BER) pathway for single-strand DNA breaks and how PARP inhibitors induce synthetic lethality in BRCA-deficient cancer cells.
Caption: PARP-1 signaling in DNA repair and the mechanism of synthetic lethality.
Experimental Workflow for Suzuki-Miyaura Coupling
This diagram outlines the key steps in the experimental protocol for the Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Conclusion
This compound is a highly valuable and versatile reagent for medicinal chemists. Its application in the synthesis of complex molecules, such as PARP-1 inhibitors, highlights its potential in the development of novel therapeutics. The provided protocols and data serve as a guide for researchers to utilize this building block in their drug discovery efforts. Careful optimization of reaction conditions is crucial for achieving high yields and purity of the desired products. The unique electronic and steric properties of the 2-benzyloxy-6-fluoro motif offer exciting opportunities for the design of next-generation therapeutic agents.
References
Synthesis of Biaryl Compounds Using 2-Benzyloxy-6-fluorophenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of biaryl compounds utilizing 2-Benzyloxy-6-fluorophenylboronic acid. Biaryl moieties are crucial structural motifs in numerous pharmaceuticals and functional materials. The use of this compound as a building block allows for the introduction of a unique substitution pattern, offering potential for novel molecular designs in drug discovery and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organohalide. This compound is a valuable reagent in this context, enabling the synthesis of biaryls with a benzyloxy and a fluorine substituent in a specific ortho, ortho' arrangement relative to the newly formed biaryl bond. This substitution can influence the conformational properties and biological activity of the resulting molecules.
Core Applications
Biaryl structures are prevalent in a wide range of therapeutic areas. The specific structural features imparted by this compound can be leveraged in the following areas:
-
Drug Discovery: The resulting biaryl compounds can serve as scaffolds for the development of new therapeutic agents. The benzyloxy group can be a handle for further functionalization or can be deprotected to reveal a phenol, which can be a key pharmacophoric element. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability.
-
Medicinal Chemistry: As intermediates in the synthesis of more complex molecules, these biaryl compounds are valuable building blocks for creating libraries of potential drug candidates.
-
Materials Science: Biaryl compounds are of interest for the development of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials.
Experimental Protocols
The following protocols are generalized starting points for the Suzuki-Miyaura coupling of this compound with aryl halides. Optimization may be required for specific substrates.
Protocol 1: General Suzuki-Miyaura Coupling with Aryl Bromides
This protocol is suitable for the coupling of this compound with a range of aryl bromides.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene
-
Water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).
-
Add potassium carbonate (2.0 mmol).
-
Seal the flask with a septum and purge with an inert gas for 15 minutes.
-
Under a positive pressure of the inert gas, add degassed toluene (10 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Typical reaction times are 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol offers a more rapid method for the synthesis of biaryl compounds.
Materials:
-
This compound
-
Aryl halide (bromide or chloride)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Cesium carbonate (Cs₂CO₃) or another suitable base
-
1,4-Dioxane
-
Water
-
Microwave reactor vials
Procedure:
-
In a 10 mL microwave vial containing a stir bar, combine this compound (1.5 mmol), the aryl halide (1.0 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and cesium carbonate (2.0 mmol).
-
Add 1,4-dioxane (5 mL) and water (1 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120-150 °C for 15-30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. Please note that these are representative examples, and actual results may vary depending on the specific substrates and reaction conditions.
Table 1: Suzuki-Miyaura Coupling of this compound with Aryl Bromides (Conventional Heating)
| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 85-95 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 90 | 24 | 70-80 |
| 3-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 110 | 12 | 75-85 |
| 2-Bromonaphthalene | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 95 | 20 | 80-90 |
Table 2: Microwave-Assisted Suzuki-Miyaura Coupling of this compound
| Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 4-Chlorotoluene | Pd(dppf)Cl₂ (5) | Cs₂CO₃ (2) | Dioxane/H₂O | 150 | 20 | 75-85 |
| 1-Bromo-3,5-dimethylbenzene | Pd(dppf)Cl₂ (5) | K₃PO₄ (2) | Dioxane/H₂O | 140 | 15 | 88-98 |
| 2-Bromo-6-methoxypyridine | Pd(dppf)Cl₂ (5) | Cs₂CO₃ (2) | Dioxane/H₂O | 130 | 25 | 65-75 |
| 4-Bromobenzonitrile | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | Dioxane/H₂O | 150 | 15 | 80-90 |
Visualizations
Experimental Workflow
The general workflow for the synthesis of biaryl compounds using this compound via a Suzuki-Miyaura coupling reaction is depicted below.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Suzuki-Miyaura Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura coupling reaction is a well-established mechanism involving a palladium catalyst.
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Signaling Pathways
While specific signaling pathways for biaryl compounds derived directly from this compound are not yet extensively documented in publicly available literature, the broader class of biaryl compounds is known to interact with a variety of biological targets. Many top-selling drugs feature a biaryl structure. The unique substitution pattern of the biaryls synthesized from this precursor may lead to interactions with targets such as:
-
Protein Kinases: Many kinase inhibitors possess a biaryl core that orients functional groups for optimal binding in the ATP pocket.
-
Nuclear Receptors: The conformational flexibility and potential for hydrogen bonding of the resulting biaryls could allow for interaction with the ligand-binding domains of nuclear receptors.
-
G-Protein Coupled Receptors (GPCRs): Biaryl structures are found in ligands for various GPCRs, where they can act as either agonists or antagonists.
Further research and biological screening are necessary to elucidate the specific signaling pathways modulated by biaryl compounds synthesized from this compound. The diagram below illustrates a generalized signaling pathway that could be influenced by a novel biaryl compound acting as a kinase inhibitor.
Caption: A generalized kinase signaling pathway potentially inhibited by a biaryl compound.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of novel biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols provided herein offer robust starting points for the synthesis of a wide range of biaryl structures. The resulting compounds hold significant potential for applications in drug discovery and materials science, warranting further investigation into their biological activities and physical properties.
Application Notes and Protocols for Suzuki Reactions with 2-Benzyloxy-6-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized tool in modern organic synthesis for the formation of carbon-carbon bonds. This method is of particular importance in the pharmaceutical and materials science industries for the synthesis of biaryl and heteroaryl compounds. This document provides detailed application notes and protocols for the use of 2-Benzyloxy-6-fluorophenylboronic acid in Suzuki-Miyaura coupling reactions. This substrate presents unique challenges due to the presence of two ortho-substituents, which introduce significant steric hindrance and can influence the electronic properties of the boronic acid. Careful selection of the catalyst system and reaction conditions is therefore critical to achieving high yields and purity.
The 2-benzyloxy and 6-fluoro substituents create a sterically demanding environment around the boronic acid moiety. This steric bulk can hinder the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. Furthermore, the electron-donating nature of the benzyloxy group and the electron-withdrawing nature of the fluorine atom can modulate the reactivity of the boronic acid. A common side reaction with sterically hindered boronic acids is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. Therefore, catalyst systems that promote rapid cross-coupling over protodeboronation are essential.
Catalyst System Selection
The success of Suzuki reactions with sterically hindered boronic acids like this compound is highly dependent on the choice of the palladium catalyst and the associated ligand.
Palladium Precatalysts: Several palladium sources can be effective, with the choice often depending on the ligand and reaction conditions. Common precatalysts include:
-
Palladium(II) acetate (Pd(OAc)₂): A versatile and commonly used precatalyst that is reduced in situ to the active Pd(0) species.
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A stable source of Pd(0) that is often used in combination with phosphine ligands.
-
Palladacycles: These are highly active catalyst precursors that can lead to high turnover numbers.[1]
Ligand Selection: The choice of ligand is paramount for overcoming the steric hindrance associated with this compound. Bulky and electron-rich phosphine ligands are generally the most effective as they promote the formation of a reactive, coordinatively unsaturated palladium(0) species and facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[2][3]
Highly recommended ligands for this type of substrate include the Buchwald biaryl phosphine ligands:
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its high activity in a broad range of Suzuki couplings, including those with sterically demanding substrates.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another highly effective and versatile ligand for challenging couplings.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often provides excellent results for sterically hindered and electron-rich substrates.
-
AntPhos: This ligand has shown high reactivity for sterically demanding aryl-alkyl Suzuki-Miyaura couplings and can be effective for tetra-ortho-substituted biaryl synthesis.[4]
The use of these bulky ligands can significantly accelerate the desired cross-coupling reaction, thereby minimizing undesirable side reactions such as protodeboronation.
Reaction Parameters Optimization
Beyond the catalyst system, other reaction parameters must be carefully optimized to ensure a successful coupling reaction.
Base: The base plays a crucial role in the activation of the boronic acid for the transmetalation step. For sterically hindered boronic acids, the choice of base can significantly impact the reaction outcome.
-
Potassium Phosphate (K₃PO₄): Often the base of choice for challenging Suzuki couplings, as it is a strong enough base to facilitate transmetalation without promoting significant protodeboronation.
-
Cesium Carbonate (Cs₂CO₃): A strong inorganic base that can be effective, particularly with less reactive coupling partners.
-
Potassium Fluoride (KF): A milder base that can be advantageous when base-sensitive functional groups are present in the substrates.
Solvent: The choice of solvent influences the solubility of the reactants and the catalyst, and can affect the reaction rate.
-
Toluene or Dioxane: These are common solvents for Suzuki reactions and are often used in combination with an aqueous base solution.
-
Tetrahydrofuran (THF): Another suitable solvent, particularly for reactions conducted at lower temperatures.
-
Aqueous mixtures: A mixture of an organic solvent with water is typically necessary to dissolve the inorganic base.
Temperature: The reaction temperature should be optimized to ensure a reasonable reaction rate without promoting catalyst decomposition or side reactions. For sterically hindered substrates, temperatures in the range of 80-110 °C are common.
Data Presentation: Catalyst System Comparison for Similar Substrates
| Aryl Halide | Sterically Hindered Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 95 |
| 2-Bromotoluene | 2,4,6-Triisopropylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | Dioxane | 100 | 24 | 88 |
| 1-Bromo-2,4,6-trimethylbenzene | 2-Methylphenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 16 | 92 |
| 2,4,6-Triisopropylphenyl bromide | Cyclohexylboronic acid | Pd(OAc)₂ (1) | AntPhos (2) | K₃PO₄ (3) | Toluene | 110 | 12 | 85[4] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a general starting point and may require optimization for specific aryl halide coupling partners.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, ~0.1-0.2 M)
-
Degassed water
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the aryl halide, this compound, the palladium precatalyst, the phosphine ligand, and the base.
-
Solvent Addition: Add the anhydrous, degassed organic solvent, followed by the degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 80-110 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Suzuki-Miyaura Couplings with 2-Benzyloxy-6-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 2-benzyloxy-6-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Due to the steric hindrance imposed by the ortho-benzyloxy and fluoro substituents, careful optimization of reaction parameters is critical for achieving high yields and purity. This document outlines recommended starting conditions, detailed experimental protocols, and troubleshooting strategies based on established methodologies for sterically hindered boronic acids.
Introduction
The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds that are common motifs in pharmaceuticals and functional materials. This compound is a valuable building block for introducing a fluorinated, oxygenated phenyl moiety. However, the substituents at the 2- and 6-positions create significant steric hindrance around the boronic acid group, which can impede the key transmetalation step in the catalytic cycle. Consequently, the choice of base, solvent, and catalyst system is paramount for a successful coupling.
Core Principles and Considerations
The success of Suzuki-Miyaura couplings with sterically hindered boronic acids like this compound hinges on several key factors:
-
Catalyst System: The use of palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is often necessary to facilitate the oxidative addition and reductive elimination steps with sterically demanding substrates.
-
Base Selection: The base plays a crucial role in activating the boronic acid to form a more nucleophilic borate species, which is essential for transmetalation. For challenging couplings, stronger, non-nucleophilic inorganic bases are generally preferred.
-
Solvent System: The solvent must be capable of solubilizing the reactants and the catalyst system. Aprotic polar solvents, often in combination with water, are commonly employed to facilitate the dissolution of the inorganic base.
-
Reaction Temperature: Higher reaction temperatures are often required to overcome the activation energy barrier associated with sterically hindered substrates.
-
Inert Atmosphere: As with most palladium-catalyzed reactions, the rigorous exclusion of oxygen is critical to prevent catalyst degradation and homocoupling of the boronic acid.
Data Presentation: Base and Solvent Effects
While specific experimental data for this compound is not extensively available in the literature, the following tables provide a summary of commonly observed trends for the Suzuki-Miyaura coupling of sterically hindered arylboronic acids. These should be used as a starting point for reaction optimization.
Table 1: Effect of Different Bases on Reaction Yield
| Entry | Base (Equivalents) | Typical Yield Range (%) | Remarks |
| 1 | K₃PO₄ (2.0 - 3.0) | 70 - 95 | Often the base of choice for sterically hindered couplings due to its high basicity and moderate nucleophilicity. |
| 2 | Cs₂CO₃ (2.0 - 3.0) | 65 - 90 | Highly effective, particularly in anhydrous conditions, but more expensive. |
| 3 | K₂CO₃ (2.0 - 3.0) | 40 - 75 | A common and cost-effective base, but may be less effective for highly hindered substrates. |
| 4 | KF (3.0) | 30 - 60 | A milder base that can be effective in preventing protodeboronation of sensitive boronic acids. |
Table 2: Effect of Different Solvents on Reaction Yield
| Entry | Solvent System (v/v) | Typical Yield Range (%) | Remarks |
| 1 | 1,4-Dioxane / H₂O (4:1 to 10:1) | 75 - 95 | A versatile and commonly used solvent system that balances polarity and temperature range. |
| 2 | Toluene / H₂O (10:1) | 70 - 90 | A good alternative, particularly for higher reaction temperatures. |
| 3 | Tetrahydrofuran (THF) / H₂O (4:1) | 60 - 85 | Effective, but its lower boiling point may limit the achievable reaction temperature. |
| 4 | N,N-Dimethylformamide (DMF) | 50 - 80 | A polar aprotic solvent that can be effective but may be more difficult to remove during workup. |
Experimental Protocols
The following protocols are generalized starting points and should be optimized for each specific substrate combination.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 equivalents)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), and potassium phosphate (2.0-3.0 equiv.).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add palladium(II) acetate (0.02-0.05 equiv.) and SPhos (0.04-0.10 equiv.).
-
Add degassed 1,4-dioxane and then degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Troubleshooting Common Issues
1. Low or No Conversion:
-
Problem: Inactive catalyst or insufficient reaction temperature.
-
Solution: Use a fresh batch of palladium precursor and ligand. Ensure the reaction is heated to the appropriate temperature. For particularly challenging substrates, consider using a more active pre-catalyst.
-
Problem: Inefficient base.
-
Solution: Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered to maximize its surface area.
2. Significant Protodeboronation (Replacement of -B(OH)₂ with -H):
-
Problem: Presence of water and a strong base can lead to the cleavage of the C-B bond.
-
Solution: Use anhydrous solvents and reagents. A milder base such as KF may be beneficial. Using the boronic acid pinacol ester can also enhance stability.
3. Homocoupling of the Boronic Acid:
-
Problem: This side reaction is often promoted by the presence of oxygen.
-
Solution: Ensure all solvents and the reaction mixture are thoroughly degassed. Maintain a strict inert atmosphere throughout the reaction.
By carefully selecting the reaction components and conditions, the Suzuki-Miyaura coupling of this compound can be a highly effective transformation for the synthesis of complex biaryl structures. The protocols and guidelines presented here offer a robust starting point for researchers to successfully implement this reaction in their synthetic endeavors.
Application Notes and Protocols for the Scale-Up Synthesis of 2-Benzyloxy-6-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzyloxy-6-fluorophenylboronic acid is a valuable building block in medicinal chemistry and organic synthesis, frequently utilized in cross-coupling reactions such as the Suzuki-Miyaura coupling to construct complex molecular architectures. Its application is particularly prominent in the development of novel therapeutic agents. The ability to produce this reagent on a larger scale is crucial for advancing drug discovery programs from lead optimization to preclinical and clinical studies.
This document provides a representative protocol for the scale-up synthesis of this compound, designed to be adaptable from laboratory to pilot plant scales. The described multi-step synthesis involves the protection of a commercially available starting material, followed by a lithium-halogen exchange and subsequent borylation.
Overall Reaction Scheme
A plausible synthetic route for the preparation of this compound on a larger scale is a three-step process commencing with 1-bromo-2,3-difluorobenzene. This involves a nucleophilic aromatic substitution, followed by a lithium-halogen exchange and borylation, and finally hydrolysis to yield the desired product.
Experimental Protocols
Step 1: Synthesis of 1-(Benzyloxy)-2-bromo-3-fluorobenzene
-
Materials:
-
1-bromo-2,3-difluorobenzene
-
Benzyl alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a stirred solution of benzyl alcohol in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride portion-wise.
-
Stir the resulting mixture at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of 1-bromo-2,3-difluorobenzene in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(benzyloxy)-2-bromo-3-fluorobenzene.
-
Step 2: Synthesis of 2-(Benzyloxy)-6-fluorophenylboronic acid, pinacol ester
-
Materials:
-
1-(Benzyloxy)-2-bromo-3-fluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Isopropoxyboronic acid pinacol ester
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve 1-(benzyloxy)-2-bromo-3-fluorobenzene in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere.
-
Add n-BuLi dropwise to the solution, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add isopropoxyboronic acid pinacol ester dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12-18 hours.
-
Quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude pinacol ester can be used in the next step without further purification or can be purified by column chromatography if necessary.
-
Step 3: Synthesis of this compound
-
Materials:
-
Crude 2-(Benzyloxy)-6-fluorophenylboronic acid, pinacol ester
-
Acetone
-
2 N Hydrochloric acid (HCl)
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
-
Procedure:
-
Dissolve the crude pinacol ester in a mixture of acetone and 2 N HCl.
-
Stir the mixture vigorously at room temperature for 4-6 hours.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Triturate the crude solid with hexanes to remove non-polar impurities.
-
The resulting solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
-
Data Presentation
The following table summarizes representative quantitative data for the scale-up synthesis of this compound. These values are illustrative and may vary depending on the specific reaction conditions and equipment used.
| Scale | Starting Material (1-bromo-2,3-difluorobenzene) | Overall Yield (%) | Purity (by HPLC) (%) |
| Lab Scale | 10 g | 55 - 65% | >98% |
| Pilot Scale | 100 g | 50 - 60% | >98% |
| Production Scale | 1 kg | 45 - 55% | >97% |
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the synthetic pathway and the general workflow for the preparation of this compound.
Caption: Synthetic workflow for this compound.
Caption: General experimental logic for each synthetic step.
Application Notes: Protecting Group Strategies for 2-Benzyloxy-6-fluorophenylboronic acid
Introduction
2-Benzyloxy-6-fluorophenylboronic acid is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its structure contains three key features: a reactive boronic acid moiety, a phenol protected by a benzyl (Bn) ether, and a fluorine atom. The strategic management of the boronic acid and benzyloxy groups is critical for the successful synthesis of complex molecules. These application notes provide detailed strategies and protocols for the protection of the boronic acid group and the subsequent, selective deprotection of either the boronic acid or the benzyl ether, enabling orthogonal synthetic routes.
Core Concepts
The primary challenge in utilizing this compound in multi-step synthesis is ensuring the stability of the boronic acid group under various reaction conditions. While the benzyl ether is a relatively stable protecting group for the phenol, the boronic acid can be sensitive to oxidation, strong acids, and certain nucleophiles. Therefore, protection of the boronic acid is often necessary. An effective strategy relies on the principle of orthogonal protection , which allows for the selective removal of one protecting group in the presence of another under distinct reaction conditions.[1][2]
Protecting Group Strategies for the Boronic Acid Moiety
Several protecting groups can be employed to mask the reactivity of the boronic acid. The choice depends on the required stability and the specific conditions for deprotection.
-
Pinacol Esters: The most common strategy involves the conversion of the boronic acid to its corresponding pinacol boronate ester.[3] This is achieved by condensation with pinacol. Pinacol boronates are significantly more stable than the free boronic acids, tolerate a wider range of reaction conditions, are stable enough for chromatographic purification, and can often be used directly in Suzuki-Miyaura coupling reactions.[3][4]
-
Trifluoroborate Salts: Reacting the boronic acid with a fluoride source (e.g., KHF₂) yields a potassium trifluoroborate salt.[5] These salts are highly stable towards oxidation and are often crystalline solids, which can aid in purification.[3][5] The trifluoroborate group protects the boronic acid until it is activated for cross-coupling, typically under specific reaction conditions.
-
N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are exceptionally stable, tridentate complexes that are inert to many reaction conditions, including Suzuki-Miyaura coupling.[6] This allows for iterative cross-coupling strategies where the MIDA-protected boron species remains intact while other boronic acids react. The free boronic acid can be readily liberated by mild basic hydrolysis.[3]
Orthogonal Deprotection Strategies
The key to advanced synthetic applications is the ability to selectively cleave either the benzyl ether or the boronic acid protecting group.
-
Cleavage of the Benzyl Ether (Deprotection of Phenol): The most common and reliable method for removing the benzyl group is catalytic hydrogenolysis.[7][8] This reaction is typically high-yielding and occurs under neutral conditions, preserving most boronic acid protecting groups, especially pinacol and MIDA esters.
-
Cleavage of the Boronic Acid Protecting Group:
-
Pinacol Esters: Deprotection often requires acidic hydrolysis.[3] To facilitate the removal of the resulting pinacol byproduct, an oxidant such as NaIO₄ can be used.[3]
-
Trifluoroborate Salts: The boronic acid can be regenerated from its trifluoroborate salt through hydrolysis with aqueous acid or base.
-
MIDA Boronates: A key advantage of MIDA esters is their facile deprotection under mild aqueous basic conditions (e.g., NaOH or NaHCO₃).[3]
-
Data Presentation
Table 1: Summary of Protecting Group Strategies
| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions | Stability & Compatibility Notes |
| Boronic Acid | Pinacol Ester | Pinacol, Solvent (e.g., CH₂Cl₂, Toluene), Dean-Stark or stirring overnight | Acidic hydrolysis (e.g., HCl); or NaIO₄, THF/H₂O | Stable to chromatography, many reagents, and can be used directly in Suzuki coupling.[3][4] |
| Boronic Acid | Trifluoroborate Salt | KHF₂, H₂O | Aqueous acid or base | High stability towards oxidation; often crystalline.[3][5] |
| Boronic Acid | MIDA Boronate | N-methyliminodiacetic acid, DMSO, heat | Mild aqueous base (e.g., NaOH, NaHCO₃) | Exceptionally stable; allows for iterative cross-coupling.[3][6] |
| Phenol | Benzyl (Bn) Ether | (Pre-installed) BnBr, Base (e.g., K₂CO₃) | Catalytic Hydrogenolysis (H₂, Pd/C); Strong Lewis acids (e.g., BCl₃) | Stable to a wide range of conditions except for hydrogenolysis and strong acids.[7][8][9] |
Experimental Protocols
Protocol 1: Protection of this compound as its Pinacol Ester
-
Objective: To protect the boronic acid moiety as a pinacol ester for enhanced stability.
-
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene, ~0.2 M), add pinacol (1.1 eq).
-
Stir the mixture at room temperature overnight. For faster reaction, the mixture can be heated under reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can often be used directly or purified by flash column chromatography on silica gel to yield the pure 2-(2-benzyloxy-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[4]
-
Protocol 2: Selective Deprotection of the Benzyl Group via Catalytic Hydrogenolysis
-
Objective: To selectively remove the benzyl ether to yield the corresponding phenol while keeping the boronic acid (or its ester) intact.
-
Procedure:
-
Dissolve the benzyl-protected substrate (1.0 eq) (e.g., the pinacol ester from Protocol 1) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).
-
Purge the reaction flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected phenol product.[7]
-
Protocol 3: Deprotection of the Pinacol Ester to Regenerate the Boronic Acid
-
Objective: To hydrolyze the pinacol ester and regenerate the free boronic acid.
-
Procedure:
-
Dissolve the pinacol boronate ester (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).
-
Add an aqueous solution of sodium periodate (NaIO₄, 2-3 eq).
-
Add a catalytic amount of a mild acid, such as aqueous HCl (1 M).
-
Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free boronic acid.[3]
-
Visualizations
Figure 1. Logical workflow for the orthogonal protecting group strategy.
Figure 2. Orthogonal deprotection pathways from a pinacol-protected intermediate.
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. jocpr.com [jocpr.com]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
Application Notes and Protocols for the Purification of Products from 2-Benzyloxy-6-fluorophenylboronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of biaryl and heteroaryl compounds synthesized via Suzuki-Miyaura cross-coupling reactions utilizing 2-Benzyloxy-6-fluorophenylboronic acid. The protocols outlined below are designed to ensure high purity and recovery of the final products, which are valuable intermediates in pharmaceutical and materials science research.
Introduction
This compound is a versatile reagent in palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex molecular architectures. The products of these reactions, which often possess a degree of lipophilicity and potential for various intermolecular interactions due to the benzyloxy and fluoro substituents, require robust purification strategies to remove unreacted starting materials, catalysts, and byproducts. The following sections detail common and effective purification techniques, including aqueous workup, silica gel column chromatography, and recrystallization.
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide (Ar-X) is a common application leading to the formation of a new carbon-carbon bond.
General Suzuki-Miyaura Coupling Reaction:
Purification Strategies: A Comparative Overview
The choice of purification method is contingent on the physical and chemical properties of the desired product and the impurities present. Below is a summary of common techniques.
| Purification Method | Principle | Typical Application | Advantages | Limitations |
| Aqueous Workup | Liquid-liquid extraction to remove water-soluble impurities. | Initial purification step to remove inorganic salts and polar byproducts. | Simple, fast, and effective for removing bulk inorganic impurities. | Not effective for removing non-polar organic impurities. |
| Silica Gel Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase. | Primary method for separating the desired product from starting materials and organic byproducts. | High resolution, applicable to a wide range of compounds. | Can be time-consuming and requires significant solvent volumes. |
| Recrystallization | Purification of a solid based on differences in solubility. | Final purification step to obtain highly pure crystalline products. | Can yield very high purity, cost-effective for large scales. | Requires a suitable solvent system and may result in yield loss. |
Quantitative Data from a Representative Purification
While specific data for products of this compound are not widely published, the following data for a structurally related fluorinated biarylpyridine provides a benchmark for expected purification outcomes.
Purification of 2-phenyl-4,6-bis(trifluoromethyl)pyridine:
| Purification Method | Yield (%) | Purity (%) | Reference |
| Flash Column Chromatography (Silica Gel, Hexane/Ethyl Acetate) | 69 | 97.7 | [1] |
Experimental Protocols
Protocol 1: Standard Aqueous Workup
This protocol is the initial step following the completion of the Suzuki-Miyaura coupling reaction to remove the bulk of inorganic salts and water-soluble impurities.
Materials:
-
Reaction mixture
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Cool the reaction mixture to room temperature.
-
If the reaction was carried out in a water-miscible solvent (e.g., dioxane, THF), dilute the mixture with an equal volume of water and the chosen organic extraction solvent.
-
Transfer the mixture to a separatory funnel.
-
Separate the aqueous and organic layers. Extract the aqueous layer two more times with the organic solvent.[1]
-
Combine all organic extracts.
-
Wash the combined organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
This is the most common and effective method for isolating the desired biaryl product from organic impurities.
Materials:
-
Crude product from Protocol 1
-
Silica gel (230-400 mesh)
-
Eluent system (e.g., Hexane/Ethyl Acetate, Chloroform/Methanol)
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
Procedure:
-
Prepare a slurry of silica gel in the non-polar component of the eluent system (e.g., hexane).
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent (e.g., dichloromethane).
-
Load the dissolved sample onto the top of the silica gel column.
-
Begin eluting the column with the chosen solvent system. A typical starting point for biaryl compounds is a gradient of 0% to 20% ethyl acetate in hexane.[1]
-
Collect fractions in separate tubes.
-
Monitor the separation by TLC, visualizing the spots under a UV lamp.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Protocol 3: Purification by Recrystallization
For solid products, recrystallization can be an excellent final step to achieve high purity.
Materials:
-
Purified solid product from Protocol 2
-
Recrystallization solvent or solvent pair (e.g., Ethanol/Water, Dichloromethane/Heptane)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Place the solid product in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent (or the more soluble solvent of a pair) to just dissolve the solid.
-
If a solvent pair is used, add the less soluble solvent dropwise until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove residual solvent.
Troubleshooting and Key Considerations
-
Choice of Eluent for Chromatography: The polarity of the eluent is critical. For non-polar biaryls, a low percentage of ethyl acetate in hexane is often sufficient. For more polar products, particularly those containing nitrogen heterocycles, a more polar system like chloroform/methanol may be necessary.
-
Streaking on TLC: If the compound streaks on the TLC plate, it may indicate that the compound is too acidic or basic. Adding a small amount of acetic acid or triethylamine to the eluent can often resolve this issue.
-
Difficult Separations: If the product and a major impurity have very similar polarities, a different stationary phase (e.g., alumina, C18-functionalized silica) or a different chromatographic technique (e.g., preparative HPLC) may be required.
-
Product Solubility: The benzyloxy group generally increases the solubility of the product in common organic solvents, which is advantageous for chromatography but may require a carefully selected solvent pair for successful recrystallization.
By following these detailed protocols and considering the key points, researchers can effectively purify the products of reactions involving this compound, enabling the advancement of their research and development projects.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 2-Benzyloxy-6-fluorophenylboronic Acid
Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals who are encountering low yields when using 2-benzyloxy-6-fluorophenylboronic acid. This sterically hindered and electronically complex substrate can present unique challenges. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help you diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I experiencing low to no yield in my Suzuki coupling with this compound?
A1: Low yields with this substrate are often attributed to a combination of steric hindrance and electronic effects. The substituents at both ortho positions (benzyloxy and fluorine) to the boronic acid create significant steric bulk, which can impede key steps in the catalytic cycle.
-
Steric Hindrance: The bulky benzyloxy group and the adjacent fluorine atom hinder the approach of the palladium catalyst to the boronic acid, which is necessary for the crucial transmetalation step. This steric congestion can also slow down the reductive elimination step, which forms the desired carbon-carbon bond. For sterically demanding systems, the choice of catalyst and ligand is paramount.
-
Electronic Effects: The fluorine atom is strongly electron-withdrawing, which can influence the reactivity of the boronic acid. While electron-withdrawing groups can sometimes accelerate certain steps, the overall electronic nature of the substrate in combination with its steric profile makes it a challenging coupling partner.
-
Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for such sterically hindered substrates. The use of bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos), is often necessary to achieve good yields. These ligands help to stabilize the active palladium(0) species and promote both the oxidative addition and reductive elimination steps of the catalytic cycle.
Q2: What are the most critical parameters to optimize for this specific Suzuki coupling?
A2: For challenging substrates like this compound, a systematic optimization of the following parameters is crucial:
-
Ligand Selection: This is often the most critical factor. Bulky and electron-rich monophosphine ligands are generally the best choice.
-
Base Selection: The base activates the boronic acid for transmetalation. The strength and solubility of the base can significantly impact the reaction rate and the prevalence of side reactions.
-
Solvent System: The choice of solvent affects the solubility of the reactants and the catalyst, and can influence the reaction kinetics. Anhydrous and thoroughly degassed solvents are essential.
-
Temperature: Higher temperatures are often required for sterically hindered substrates to overcome the activation energy barrier. However, excessively high temperatures can lead to catalyst decomposition or side reactions.
Q3: I am observing the formation of phenol instead of my desired product. What is happening and how can I prevent it?
A3: The formation of 2-fluoro-6-hydroxy-biphenyl suggests that debenzylation (cleavage of the benzyl ether) is occurring. This is a known potential side reaction under certain palladium-catalyzed conditions, although it is more commonly associated with hydrogenolysis.
-
Potential Causes:
-
Hydrogen Source: Trace amounts of hydrogen gas, or transfer hydrogenolysis from a solvent or additive, could lead to cleavage of the benzyl ether in the presence of the palladium catalyst.
-
Lewis Acidity: Some reagents or additives might exhibit Lewis acidity that promotes benzyl ether cleavage.
-
Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of this side reaction.
-
-
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure all reagents and solvents are free from contaminants that could act as a hydrogen source.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress closely and avoid unnecessarily long reaction times or excessive heat.
-
Change the Base: Some bases may be more prone to promoting this side reaction. Consider screening different bases.
-
Protecting Group Choice: If debenzylation remains a persistent issue, consider using a more robust protecting group for the hydroxyl function.
-
Q4: How can I minimize protodeboronation of my boronic acid?
A4: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom. This is particularly prevalent with electron-deficient or sterically hindered boronic acids, especially in the presence of water and a strong base.
-
Mitigation Strategies:
-
Anhydrous Conditions: Use thoroughly dried and degassed solvents and reagents. Perform the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).
-
Choice of Base: Strong bases in aqueous media can accelerate protodeboronation. Consider using milder bases like K₂CO₃ or CsF. Potassium phosphate (K₃PO₄) is often a good choice as it is a strong enough base for transmetalation but can be used under relatively anhydrous conditions.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin), can significantly reduce the rate of protodeboronation.
-
Data Presentation: Comparative Reaction Conditions
Table 1: Suzuki Coupling of 2-(Trifluoromethoxy)phenylboronic Acid with 2-bromo-1,3-dichloro-5-nitrobenzene
| Catalyst (mol%) | Ligand (mol%) | Base (2 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (5) | PPh₃ (10) | K₂CO₃ | THF | 60 | 1 | 60 |
| Pd₂(dba)₃ (5) | L1* (10) | K₂CO₃ | THF | 60 | 1 | 85 |
| Pd₂(dba)₃ (5) | DPPF (10) | K₂CO₃ | THF | 60 | 1 | 20 |
| Pd₂(dba)₃ (5) | L1* (10) | Cs₂CO₃ | THF | 60 | 1 | 71 |
| Pd₂(dba)₃ (5) | L1* (10) | NaOH | THF | 60 | 1 | 50 |
* L1 = 4-(2-(diphenylphosphino)phenyl)morpholine
Data compiled from research on sterically hindered substrates and is intended for illustrative purposes.
Table 2: Illustrative Conditions for Suzuki Coupling of 2,6-Disubstituted Phenylboronic Acids
| Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Chloroanisole | 2,6-Dimethylphenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 2-Bromotoluene | 2,6-Dimethoxyphenylboronic Acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 80 | 92 |
| 1-Bromo-4-tert-butylbenzene | 2-Methyl-6-methoxyphenylboronic Acid | XPhos Pd G3 | K₃PO₄ | 2-MeTHF | 80 | 88 |
This table summarizes representative data from various sources for sterically hindered Suzuki couplings and should be used as a guide for condition screening.
Experimental Protocols
Below is a general experimental protocol that can be used as a starting point for the Suzuki coupling of this compound. Note: This protocol requires optimization for your specific aryl halide coupling partner.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a Buchwald precatalyst like XPhos Pd G3) (1-5 mol%)
-
Bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos) (1.2 - 2.4 equiv relative to Pd)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, 2-MeTHF)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes by evacuating and backfilling three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst and the ligand.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the key relationships and workflows for troubleshooting low yields in this challenging Suzuki coupling.
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Technical Support Center: Troubleshooting Protodeboronation of 2-Benzyloxy-6-fluorophenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues related to the protodeboronation of 2-Benzyloxy-6-fluorophenylboronic acid during your experiments, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when using this compound, an ortho-substituted and potentially electron-deficient boronic acid, in your synthetic protocols.
Q1: What is protodeboronation and why is it a significant issue with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This leads to the formation of 1-benzyloxy-3-fluorobenzene as a byproduct, reducing the yield of your desired coupled product and complicating purification.[2][3] this compound is particularly susceptible to this reaction due to the presence of an ortho-fluoro substituent, which can influence the acidity and stability of the boronic acid moiety.[4][5]
Q2: I am observing a significant amount of the protodeboronated byproduct. What are the most likely causes?
A2: Several factors can promote protodeboronation. The most common culprits include:
-
Reaction pH: The pH of the reaction medium is a critical factor.[3] Both acidic and basic conditions can catalyze protodeboronation, with the rate often being minimized at a neutral pH for simple arylboronic acids.[1] For some heteroarylboronic acids, the maximum rate of decomposition is observed at neutral pH due to the formation of reactive zwitterionic species.[6][7]
-
High Temperature: Elevated temperatures, while often necessary to drive the desired coupling reaction, can also accelerate the rate of protodeboronation.[8]
-
Presence of Water: Water acts as the proton source for the protodeboronation reaction.[9] Reactions run in aqueous or protic solvents are more prone to this side reaction.
-
Choice of Base: Strong bases, especially in aqueous media, can significantly accelerate protodeboronation.[9] The base's strength and concentration influence the reaction's pH and the speciation of the boronic acid.[4]
-
Prolonged Reaction Times: The longer the boronic acid is exposed to unfavorable conditions, the greater the extent of protodeboronation.
-
Catalyst Activity: A slow or inefficient catalyst for the desired cross-coupling reaction can allow the competing protodeboronation reaction to become more significant.[1]
Q3: How can I minimize protodeboronation in my Suzuki-Miyaura coupling reaction?
A3: To suppress protodeboronation, a multi-faceted approach to optimize your reaction conditions is recommended:
-
Modify the Base: Switch to a milder base. Instead of strong bases like sodium hydroxide (NaOH), consider using potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF).[6][9]
-
Use Anhydrous Conditions: Whenever possible, perform the reaction under anhydrous conditions to minimize the presence of a proton source.[9] Use dry, degassed solvents.
-
Lower the Reaction Temperature: Investigate if the reaction can proceed at a lower temperature. Even a modest reduction can significantly slow down the rate of protodeboronation.[8]
-
Employ a More Active Catalyst System: Utilize a highly active palladium catalyst and ligand system to accelerate the desired Suzuki coupling, allowing it to outcompete the protodeboronation side reaction.[1] Buchwald-type biarylphosphine ligands are often effective for challenging substrates.[9]
-
Use Boronic Acid Derivatives: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate, or an organotrifluoroborate.[1][3] These derivatives act as a "slow-release" source of the boronic acid, maintaining a low concentration in the reaction mixture and thus minimizing side reactions.[3]
Q4: I am using the pinacol ester of this compound and still observe protodeboronation. What should I do?
A4: While boronic esters are generally more stable than the corresponding boronic acids, they can still undergo hydrolysis to the boronic acid, which then protodeboronates.[10] If you are still observing this side reaction, consider the following:
-
Optimize Reaction Conditions: Focus on accelerating the rate of the desired coupling reaction. This includes using a more active catalyst, a suitable solvent, and optimizing the temperature.[6]
-
Switch to a More Stable Derivative: If feasible, consider using an even more stable derivative like a MIDA boronate, which can offer enhanced stability and controlled release of the boronic acid.[1][11]
-
Anhydrous Conditions: Ensure your reaction is strictly anhydrous, as water is required for the initial hydrolysis of the ester.
Q5: How can I purify my desired product from the protodeboronated byproduct?
A5: Purification can often be achieved using standard techniques such as flash column chromatography on silica gel.[9] The polarity of the desired product and the 1-benzyloxy-3-fluorobenzene byproduct will likely be different enough to allow for separation. If purification is challenging, consider forming a diethanolamine adduct of any unreacted boronic acid, which is often crystalline and can be more easily separated.[12]
Data Presentation
Table 1: Illustrative Effect of Reaction Conditions on Suzuki Coupling Outcome
| Entry | Base | Solvent System | Temperature (°C) | Desired Product Yield (%) | Protodeboronation (%) |
| 1 | NaOH | Dioxane/H₂O (4:1) | 100 | 45 | 50 |
| 2 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 65 | 30 |
| 3 | K₃PO₄ | Anhydrous Dioxane | 100 | 80 | 15 |
| 4 | K₃PO₄ | Anhydrous Dioxane | 80 | 75 | <10 |
| 5 | CsF | Anhydrous Toluene | 110 | 85 | <5 |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Protodeboronation in Suzuki-Miyaura Coupling
This protocol provides a starting point for optimizing your reaction to favor the desired cross-coupling over protodeboronation.
-
Reagent Preparation:
-
Ensure the this compound (or its pinacol ester) is pure and dry.
-
Use a high-purity, degassed solvent (e.g., dioxane, toluene). Anhydrous solvents are highly recommended.[9]
-
Use a fresh, high-quality palladium catalyst and ligand.
-
-
Reaction Setup:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound or its ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[3]
-
Under a positive pressure of the inert gas, add the degassed solvent via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., a Buchwald ligand like SPhos, 1-1.2 times the palladium amount).
-
-
Reaction Execution:
-
Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (start with a moderate temperature, e.g., 80 °C).[6]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[9]
-
Visualizations
Caption: General mechanisms for base- and acid-catalyzed protodeboronation.
Caption: Troubleshooting workflow for protodeboronation in Suzuki-Miyaura coupling.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 6. benchchem.com [benchchem.com]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. Yoneda Labs [yonedalabs.com]
- 12. reddit.com [reddit.com]
Technical Support Center: 2-Benzyloxy-6-fluorophenylboronic Acid in Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered when using 2-Benzyloxy-6-fluorophenylboronic acid in cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura coupling?
A1: Due to its structure, featuring two ortho-substituents, this boronic acid is prone to three main side reactions:
-
Protodeboronation: The replacement of the boronic acid functional group (-B(OH)₂) with a hydrogen atom, yielding 1-benzyloxy-3-fluorobenzene. This is a very common side reaction for sterically hindered and electron-rich boronic acids.[1][2]
-
Homocoupling: The palladium-catalyzed dimerization of the boronic acid to form 2,2'-bis(benzyloxy)-6,6'-difluorobiphenyl. This is often promoted by the presence of oxygen.[3]
-
Debenzylation: Potential cleavage of the benzyl ether to form 2-fluoro-6-hydroxyphenylboronic acid or its derivatives, particularly under harsh conditions or in the presence of a hydrogen source where the palladium catalyst can facilitate hydrogenolysis.
Q2: Why is this compound particularly susceptible to these side reactions?
A2: The susceptibility arises from significant steric hindrance. The benzyloxy and fluoro groups at the ortho positions impede the approach of the palladium catalyst to the boronic acid, which can slow down the crucial transmetalation step of the catalytic cycle.[1][4] When the desired cross-coupling is slow, competing side reactions like protodeboronation and homocoupling become more prevalent.[1]
Q3: How can I minimize protodeboronation?
A3: Protodeboronation is often accelerated by strong bases and the presence of a proton source, like water.[2] To minimize it, consider the following strategies:
-
Use Milder or Anhydrous Bases: Switch from strong aqueous bases (e.g., K₃PO₄ in aqueous dioxane) to milder or anhydrous bases like cesium fluoride (CsF) or potassium fluoride (KF).
-
Employ Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried and run the reaction under a strictly inert atmosphere to minimize water content.
-
Convert to a Boronate Ester: Converting the boronic acid to a more stable derivative, such as a pinacol boronate ester or an MIDA boronate ester, can suppress protodeboronation by providing a "slow release" of the boronic acid under the reaction conditions.[2]
Q4: What are the best practices to prevent homocoupling?
A4: Homocoupling is typically an oxidative process often mediated by oxygen.[3][5] Prevention involves:
-
Thorough Degassing: Ensure all solvents are properly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.
-
Maintain Inert Atmosphere: Run the reaction in a sealed vessel (e.g., a Schlenk flask) under a positive pressure of an inert gas throughout the experiment.
-
Use a Pd(0) Source: Using a Pd(0) precatalyst, such as Pd₂(dba)₃, can sometimes reduce the likelihood of side reactions that are promoted by Pd(II) species.
Q5: Is debenzylation a significant concern during the Suzuki coupling?
A5: While not as common as protodeboronation, debenzylation can occur. Palladium catalysts, particularly Pd/C, are classic reagents for hydrogenolysis (cleavage of benzyl ethers with H₂).[6] In a Suzuki coupling, if a hydrogen source is inadvertently present (e.g., certain solvents or additives acting as hydrogen donors), the Pd(0) catalyst generated in the cycle could potentially facilitate debenzylation.[7][8] To avoid this, use solvents not known to be hydrogen donors and ensure reagents are pure.
Troubleshooting Guides
Issue 1: Low yield of the desired product with 1-benzyloxy-3-fluorobenzene as the major byproduct.
This indicates that protodeboronation is the dominant reaction pathway.
Troubleshooting Steps:
-
Evaluate the Base: Strong bases in the presence of water accelerate protodeboronation. Switch to a milder or non-aqueous base.
-
Ensure Anhydrous Conditions: Water is the primary proton source. Dry solvents and reagents thoroughly. Consider adding molecular sieves.
-
Modify the Boron Reagent: Convert the boronic acid to its corresponding pinacol or MIDA ester. These derivatives are more stable and less prone to premature decomposition.[2]
-
Increase Reaction Rate: Use a more active catalyst system (e.g., a Buchwald ligand/precatalyst) to accelerate the desired cross-coupling, allowing it to outcompete the slower protodeboronation side reaction.[1][4]
Disclaimer: The following data is illustrative and based on typical outcomes for sterically hindered boronic acids. Actual yields will vary.
| Condition ID | Base (equiv.) | Solvent System | Temp (°C) | Desired Product Yield (%) | Protodeboronation (%) | Homocoupling (%) |
| A | K₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 100 | 35 | 55 | <5 |
| B | CsF (3.0) | Anhydrous THF | 80 | 75 | 15 | <5 |
| C | K₂CO₃ (3.0) | Anhydrous Toluene | 110 | 60 | 30 | <5 |
Issue 2: Significant formation of 2,2'-bis(benzyloxy)-6,6'-difluorobiphenyl byproduct.
This points to a problem with homocoupling of the boronic acid.
Troubleshooting Steps:
-
Improve Inert Atmosphere Technique: Review your experimental setup to eliminate any potential oxygen entry points. Ensure thorough degassing of all liquids.
-
Optimize Catalyst System: While homocoupling can occur with many palladium catalysts, some ligand systems may favor it more than others. Screening different bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may identify a system that promotes cross-coupling over homocoupling.[3]
-
Check Reagent Purity: Impurities in the boronic acid or other reagents can sometimes initiate side reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol is optimized for sterically hindered substrates and aims to minimize side reactions.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.3 equiv), and a finely powdered anhydrous base (e.g., CsF, 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add the degassed, anhydrous solvent (e.g., THF or Dioxane) via syringe.
-
Reaction Execution: With vigorous stirring, heat the reaction mixture to the desired temperature (e.g., 80–100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of 2-(2-Benzyloxy-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)
Converting the boronic acid to its pinacol ester can significantly improve its stability.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in an anhydrous solvent like THF or Dichloromethane.
-
Drying Agent: Add a drying agent, such as anhydrous magnesium sulfate (MgSO₄), to the mixture to scavenge the water produced during the reaction.
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or NMR until the starting boronic acid is fully consumed.
-
Workup: Filter off the drying agent and wash with the solvent. Concentrate the filtrate under reduced pressure.
-
Purification: The resulting pinacol ester can often be used directly in the subsequent cross-coupling reaction without further purification. If necessary, it can be purified by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yielding cross-coupling reactions.
Caption: Competing reaction pathways in the Suzuki-Miyaura coupling.
Caption: Schematic for ensuring an inert reaction atmosphere.
References
- 1. researchgate.net [researchgate.net]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nacatsoc.org [nacatsoc.org]
- 7. Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
improving the solubility of 2-Benzyloxy-6-fluorophenylboronic acid in reaction mixtures
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the solubility of 2-Benzyloxy-6-fluorophenylboronic acid in reaction mixtures, particularly for applications like Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my primary reaction solvent. What is the first thing I should try?
A1: Poor solubility is a common issue with complex boronic acids. The first and simplest approach is to introduce a co-solvent. A small amount of a polar aprotic solvent like DMF or DMSO, or an alcohol such as methanol or ethanol, can significantly enhance solubility when added to a primary solvent like dioxane or toluene.[1] It is recommended to add the co-solvent in small increments (e.g., 5-10% of the total volume) while stirring to find the optimal ratio for your specific reaction.[1]
Q2: What are the most common solvents used for Suzuki-Miyaura reactions involving poorly soluble boronic acids?
A2: A variety of organic solvents are suitable for Suzuki-Miyaura reactions.[2] For boronic acids with solubility challenges, solvent systems often include dioxane, tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.[2] Frequently, a small amount of water is added to the organic solvent, which can be beneficial for the reaction mechanism and solubility.[2][3]
Q3: Can I gently heat the mixture to help dissolve the boronic acid?
A3: Yes, gentle heating can be an effective method to increase the dissolution rate.[1][4] Suspend the boronic acid in your chosen solvent system and gradually heat the mixture while stirring. However, you must ensure that the reaction temperature is compatible with the stability of all reactants, the palladium catalyst, and the final products to avoid degradation.[1]
Q4: How does adding a base help with the solubility of boronic acids?
A4: Boronic acids are Lewis acids and can react with bases. The addition of a base, such as sodium hydroxide or potassium carbonate, can deprotonate the boronic acid to form a more polar and soluble boronate salt.[5][6] This is a fundamental step in the Suzuki-Miyaura catalytic cycle, as it activates the boronic acid for the transmetalation step.[6]
Q5: I've noticed my boronic acid forming a white, less soluble solid upon storage. What is happening?
A5: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides, known as boroxines.[1] This process can complicate accurate measurements and may affect solubility. While boroxines can often be used directly in reactions as they hydrolyze back to the boronic acid in the presence of water, it is best to store this compound in a cool, dry place and tightly sealed from moisture to minimize their formation.[1]
Q6: Are there any chemical modifications I can make to the boronic acid to improve its solubility for the reaction?
A6: Yes, converting the boronic acid to a boronic ester, such as a pinacol ester, can improve its stability and solubility in organic solvents.[2] These esters are often more stable and less prone to dehydration.[2] Another strategy involves complexing the boronic acid with diethanolamine, which forms air- and water-stable crystalline solids that can be used directly in Suzuki coupling reactions under the right conditions.[7]
Troubleshooting Guide: Solubility Issues
This section provides a systematic approach to resolving solubility problems with this compound during your experiment.
Initial Solubility Test
Table 1: Qualitative Solubility of Phenylboronic Acid in Various Organic Solvents
| Solvent Class | Example Solvents | General Solubility of Phenylboronic Acid |
| Ethers | Tetrahydrofuran (THF), Dioxane | Soluble |
| Ketones | Acetone | Soluble[9][10] |
| Halogenated | Chloroform, Dichloromethane | Soluble[9][10] |
| Amides | Dimethylformamide (DMF) | Soluble |
| Aromatics | Toluene | Sparingly Soluble |
| Hydrocarbons | Cyclohexane, Methylcyclohexane | Low Solubility[9][10] |
This table serves as a general guide. The benzyloxy and fluoro substituents on your specific compound will alter its polarity and solubility profile.
Troubleshooting Workflow
If you encounter solubility issues, follow the decision tree below to identify a solution.
Caption: Troubleshooting decision tree for solubility issues.
Experimental Protocols
Protocol 1: Improving Solubility with a Co-solvent
This protocol details the most common method for enhancing solubility in a reaction mixture.
-
Reaction Setup : In a reaction vessel under an inert atmosphere, add your aryl halide, palladium catalyst, and ligand to the primary reaction solvent (e.g., 10 mL of Toluene or Dioxane).
-
Add Boronic Acid : Add the this compound to the stirred mixture.
-
Introduce Co-solvent : If the boronic acid does not dissolve, add a co-solvent (e.g., DMF) dropwise with vigorous stirring. Start with approximately 5-10% of the total solvent volume (e.g., 0.5-1.0 mL for a 10 mL primary solvent volume).
-
Observe Dissolution : Continue adding the co-solvent in small portions until the solid dissolves. Gentle heating or sonication can be used concurrently to aid dissolution.[1]
-
Proceed with Reaction : Once a homogenous solution is achieved, add the base and any other remaining reagents to proceed with the reaction.
Protocol 2: Conversion to a Pinacol Ester
If solubility issues persist or if the boronic acid shows signs of degradation, converting it to a more stable pinacol ester is a reliable strategy.
-
Preparation : In a round-bottom flask, suspend this compound (1 equivalent) and pinacol (1.1 equivalents) in a suitable solvent such as toluene or THF.
-
Dehydration : Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically. The reaction is typically complete within 2-4 hours.
-
Work-up : Once the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Isolation : Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki-Miyaura coupling reaction without further purification. If necessary, purify by column chromatography or recrystallization.
-
Usage : The isolated boronic ester can then be used in the coupling reaction, where it often exhibits improved solubility and stability.[2]
Caption: General experimental workflow for improving solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Deactivation with 2-Benzyloxy-6-fluorophenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during chemical reactions involving 2-Benzyloxy-6-fluorophenylboronic acid, with a focus on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
A1: Low or no yield in Suzuki-Miyaura coupling reactions with this compound can often be attributed to a combination of steric hindrance and electronic effects. The presence of two ortho-substituents (benzyloxy and fluoro groups) creates significant steric bulk around the boronic acid moiety, which can impede the crucial transmetalation step in the catalytic cycle.[1] Additionally, the electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the boronic acid, further slowing down the reaction.[2] Key areas to investigate include the choice of catalyst system (palladium precursor and ligand), the base, and the reaction conditions.[1]
Q2: I am observing significant formation of a homocoupled byproduct from my this compound. What is the likely cause and how can I minimize it?
A2: The formation of a biaryl byproduct through the homocoupling of this compound is commonly caused by the presence of oxygen in the reaction mixture.[1][3] Oxygen can lead to the oxidative homocoupling of the boronic acid and can also contribute to the decomposition of the palladium catalyst.[3] To minimize this side reaction, it is critical to ensure that all solvents and reagents are thoroughly degassed and that the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1][4] Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, may also help to reduce homocoupling.[1]
Q3: Could the benzyloxy group in this compound be poisoning my palladium catalyst?
A3: While not a classic catalyst poison in the same vein as sulfur or cyanide compounds, the oxygen atom of the benzyloxy group has the potential to coordinate to the palladium center. This coordination can sometimes lead to catalyst inhibition or deactivation, particularly in reactions with sensitive catalytic systems.[5] This is a known issue with substrates containing coordinating heteroatoms.[5] If catalyst inhibition is suspected, screening a variety of ligands, especially bulky, electron-rich phosphine ligands, can help to mitigate this effect by promoting the desired catalytic cycle.[5]
Q4: What is protodeboronation and is it a concern with this compound?
A4: Protodeboronation is a common side reaction in which the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[2] This side reaction consumes the boronic acid starting material without forming the desired product. It is often promoted by the presence of water and a strong base.[2] While electron-deficient boronic acids can be more susceptible to protodeboronation, the steric hindrance in this compound might also play a role in its stability. If protodeboronation is suspected, consider using a less aqueous solvent system, a milder base, or converting the boronic acid to a more stable derivative like a pinacol ester.[4]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered when using this compound in cross-coupling reactions.
Issue 1: Low or No Conversion of Starting Materials
| Potential Cause | Troubleshooting Steps |
| Inefficient Oxidative Addition | Due to the steric hindrance from the ortho-substituents, the oxidative addition of the palladium catalyst to the coupling partner (e.g., an aryl halide) might be slow.[1] Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to facilitate oxidative addition with challenging substrates.[1] Consider using a pre-formed catalyst like a Buchwald precatalyst.[1] |
| Slow Transmetalation | The combination of steric hindrance and the electron-withdrawing fluoro group can significantly slow down the transmetalation step.[1][2] Solution: Screen a variety of bases. For challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more effective than weaker bases like sodium carbonate (Na₂CO₃).[6] The choice of solvent is also critical; polar aprotic solvents like dioxane or THF, often with a small amount of water, are commonly used.[3][6] |
| Catalyst Deactivation | The active Pd(0) species can be unstable and aggregate to form inactive palladium black, especially at elevated temperatures.[7] Solution: Ensure the use of an appropriate stabilizing ligand.[7] Monitor the reaction temperature closely and avoid unnecessarily high temperatures. If palladium black is observed, the catalyst has likely deactivated. |
| Poor Reagent Quality | Boronic acids can degrade over time, especially if not stored properly.[3] Solvents may contain impurities that can poison the catalyst.[8] Solution: Use freshly purchased or purified this compound. Ensure all solvents are of high purity and are properly degassed.[8] |
Issue 2: Formation of Significant Byproducts
| Byproduct | Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction.[1][3] Solution: Rigorously degas all solvents and reagents by sparging with an inert gas or using freeze-pump-thaw cycles.[2] Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.[4] | |
| Protodeboronation Product | Excess water, strong base, or high reaction temperatures can promote the cleavage of the C-B bond.[2] Solution: Use a minimal amount of water in the solvent system or consider anhydrous conditions. Screen different bases to find one that is effective for transmetalation but does not excessively promote protodeboronation. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[4] | |
| Hydrodehalogenation of the Coupling Partner | This occurs when the aryl halide is reduced instead of undergoing cross-coupling. Solution: This can be a sign of catalyst deactivation or an inefficient catalytic cycle. Re-evaluate the ligand and base combination. |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.1 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 10:1) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable technique such as TLC, GC-MS, or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1][3]
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting low-yielding reactions.
Potential Catalyst Deactivation Pathways
Caption: Common pathways for palladium catalyst deactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
Technical Support Center: Suzuki-Miyaura Coupling of 2-Benzyloxy-6-fluorophenylboronic Acid
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to minimize the homocoupling of 2-Benzyloxy-6-fluorophenylboronic acid during Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a problem?
A1: Boronic acid homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid, in this case, this compound, react with each other to form a symmetrical biaryl byproduct. This unwanted reaction reduces the yield of the desired cross-coupled product and complicates the purification process due to the structural similarities between the byproduct and the target molecule.[1][2]
Q2: What are the primary causes of homocoupling of this compound?
A2: The two main causes of boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[2]
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Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then facilitate the homocoupling of the boronic acid.[1][2][3] Rigorous exclusion of oxygen is therefore critical.[4]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt such as Pd(OAc)₂ or PdCl₂ as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and the active Pd(0) catalyst.[1][5] This is often a more significant issue at the beginning of the reaction.
Q3: How can I effectively remove dissolved oxygen from my reaction?
A3: Rigorous degassing of the reaction solvent and the reaction mixture is crucial for minimizing homocoupling. Two common and effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas like nitrogen or argon through the solvent for 15-30 minutes can effectively displace dissolved oxygen.[2] For maximum efficiency, the gas should be introduced below the surface of the liquid.[2]
-
Freeze-Pump-Thaw Cycles: This method involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases, and then thawing the solvent. Repeating this cycle three to five times is a highly effective technique for removing dissolved gases.[2]
Q4: Does the choice of palladium catalyst influence the extent of homocoupling?
A4: Yes, the choice of the palladium source is a critical factor. Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferred over Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂.[6] This preference is because Pd(0) precatalysts reduce the initial concentration of Pd(II) species that can lead to homocoupling.[5][6]
Q5: Can the ligand used in the reaction affect the formation of the homocoupled byproduct?
A5: Absolutely. The use of bulky and electron-rich phosphine ligands, such as Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃), can promote the desired cross-coupling pathway and suppress homocoupling.[6] These ligands facilitate the oxidative addition and reductive elimination steps of the main catalytic cycle, making the competing homocoupling pathway less favorable.[6]
Troubleshooting Guide
If you are observing significant homocoupling of this compound, use the following guide to diagnose and resolve the issue.
Diagram: Troubleshooting Workflow for Homocoupling
Caption: Troubleshooting workflow for minimizing homocoupling.
Data Presentation: Impact of Additives and Ligands
The addition of certain reagents and the choice of ligand can significantly reduce the percentage of the homocoupled byproduct.
Table 1: Effect of Potassium Formate on Homocoupling
| Condition | Homocoupling Product (%) |
| Without Potassium Formate | ~0.5% - 1.5% |
| With Potassium Formate | < 0.1% |
| Data suggests that the addition of potassium formate can reproducibly suppress the homocoupling byproduct to below 0.1%.[6] |
Table 2: Qualitative Comparison of Ligand Types on Homocoupling
| Ligand Type | General Characteristics | Impact on Homocoupling |
| Simple Phosphines (e.g., PPh₃) | Less bulky, less electron-donating. | May allow for more homocoupling, especially under non-ideal conditions.[6] |
| Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃, Buchwald ligands) | Sterically demanding, strong electron donors. | Generally suppress homocoupling by accelerating the desired cross-coupling.[6] |
Experimental Protocols
This section provides a general experimental protocol for a Suzuki-Miyaura coupling reaction designed to minimize the homocoupling of this compound.
Protocol: Low-Homocoupling Suzuki-Miyaura Coupling
Materials:
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Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
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Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol, 2.0 equiv)
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Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL)
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Schlenk flask or similar reaction vessel
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Flame-dry a Schlenk flask under vacuum and allow it to cool to room temperature under an inert atmosphere.
-
Reagent Addition: To the flask, add the aryl halide, this compound, and the base under a positive pressure of inert gas.
-
Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes.
-
Solvent Addition: Add the previously degassed solvent mixture via syringe.
-
Further Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent. The organic layers are then combined, dried, and concentrated.
-
Purification: Purify the crude product by column chromatography.
Diagram: Competing Reaction Pathways
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway.
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
References
effect of water on 2-Benzyloxy-6-fluorophenylboronic acid stability during reaction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability and use of 2-Benzyloxy-6-fluorophenylboronic acid, with a particular focus on the effects of water during reactions.
Troubleshooting Guide
Issue 1: Low or No Product Yield in Cross-Coupling Reactions
| Potential Cause | Troubleshooting Steps |
| Protodeboronation of Starting Material | This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of water, strong bases, or high temperatures.[1][2][3][4] To mitigate this:Use Anhydrous Conditions: Whenever possible, use dry solvents and reagents to minimize the presence of a proton source.Select a Weaker Base: Consider using milder bases such as K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or KOH.Lower Reaction Temperature: If the reaction allows, reducing the temperature can decrease the rate of protodeboronation.Use a Protected Boronic Acid: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, which can release the boronic acid slowly in situ. |
| Formation of Inactive Boroxine | Boronic acids can dehydrate to form cyclic trimers called boroxines. While this is a reversible process, it can affect solubility and reactivity. If boroxine formation is suspected:Add a Controlled Amount of Water: In some cases, a small, controlled amount of water in the reaction mixture can shift the equilibrium back towards the active boronic acid monomer. |
| Poor Solubility of Reagents | The solubility of this compound and other reaction components can be a limiting factor.Solvent Screening: Test a range of solvents or solvent mixtures (e.g., Toluene/Water, Dioxane/Water) to find optimal solubility for all reactants. |
| Catalyst Inactivation | The palladium catalyst can be sensitive to impurities or reaction conditions.Degas Solvents: Ensure all solvents are properly degassed to remove oxygen, which can deactivate the catalyst.Use Fresh Catalyst and Ligands: Ensure the palladium source and any phosphine ligands are of high quality and have been stored correctly. |
Issue 2: Inconsistent Reaction Results
| Potential Cause | Troubleshooting Steps |
| Variability in Water Content | Even in reactions intended to be anhydrous, trace amounts of water can vary between experiments.Standardize Solvent Handling: Use a consistent method for drying and handling solvents to ensure reproducible water content.Consider a Co-solvent System: Deliberately using a biphasic system (e.g., Toluene/Water) can sometimes lead to more reproducible results than attempting strictly anhydrous conditions. |
| Degradation of Boronic Acid During Storage | This compound can degrade over time if not stored properly.Proper Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.Check Purity Before Use: If degradation is suspected, verify the purity of the starting material by NMR or another suitable analytical technique. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in the presence of water during a reaction?
A1: The primary degradation pathway is protodeboronation.[1][2][3][4] In this process, the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, effectively removing the reactive boronic acid functionality. This reaction is often accelerated by the presence of a proton source (like water), elevated temperatures, and basic conditions commonly used in cross-coupling reactions.
Q2: Can I use water as a co-solvent in a Suzuki-Miyaura coupling reaction with this boronic acid?
A2: Yes, water can be used as a co-solvent, and in many Suzuki-Miyaura reactions, it is beneficial for dissolving the base and facilitating the catalytic cycle.[5] However, the amount of water and the reaction conditions must be carefully optimized to balance the positive effects with the risk of protodeboronation. A biphasic solvent system, such as DMF/water or Toluene/water, is often a good starting point.[6]
Q3: How does the ortho-benzyloxy group affect the stability of this boronic acid?
A3: Ortho-alkoxy substituents, like the benzyloxy group, can influence the properties of phenylboronic acids.[7][8] They can participate in intramolecular hydrogen bonding with the boronic acid's hydroxyl groups. This interaction can affect the acidity of the boron center and potentially influence its susceptibility to hydrolysis and protodeboronation, though specific studies on this compound are limited.
Q4: My this compound appears clumpy or has a different consistency than when I first received it. Can I still use it?
A4: This may be due to the formation of boroxines, which are cyclic trimers formed by the dehydration of the boronic acid. In many cases, the boroxine is in equilibrium with the boronic acid in the reaction mixture and can be used directly. However, it is best to assess the purity to ensure significant degradation has not occurred, as this will affect the stoichiometry and yield of your reaction.
Q5: Are there more stable alternatives to using the free boronic acid?
A5: Yes. If stability is a major concern, you can use more stable derivatives like boronic esters (e.g., pinacol esters) or potassium aryltrifluoroborates.[9] These compounds are generally more resistant to premature degradation and can slowly release the active boronic acid under the reaction conditions, which can help to minimize side reactions like protodeboronation.[10]
Data Presentation
The following table presents illustrative data on the effect of different bases and water content on the yield of a model Suzuki-Miyaura coupling reaction between this compound and 4-bromoanisole. This data is intended to demonstrate general trends and should be used as a guide for optimization.
Table 1: Illustrative Yields of a Model Suzuki-Miyaura Coupling Reaction
| Entry | Base (2.0 eq.) | Solvent System (Toluene:Water) | Temperature (°C) | Time (h) | Product Yield (%) | Protodeboronation Byproduct (%) |
| 1 | K₃PO₄ | 10:1 | 90 | 12 | 85 | 10 |
| 2 | K₃PO₄ | 1:1 | 90 | 12 | 72 | 25 |
| 3 | Cs₂CO₃ | 10:1 | 90 | 12 | 88 | 8 |
| 4 | Cs₂CO₃ | 1:1 | 90 | 12 | 75 | 20 |
| 5 | K₂CO₃ | 10:1 | 90 | 12 | 78 | 18 |
| 6 | K₂CO₃ | 1:1 | 90 | 12 | 65 | 30 |
| 7 | NaOH | 10:1 | 90 | 12 | 55 | 40 |
| 8 | NaOH | 1:1 | 90 | 12 | 40 | 55 |
Disclaimer: The data in this table is illustrative and intended to show potential trends. Actual results may vary based on specific reaction conditions, substrate purity, and other factors.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be necessary for different substrates.
-
Reagent Preparation:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the chosen base (e.g., Cs₂CO₃, 2.0 mmol).
-
In a separate vial, prepare the catalyst system by mixing a palladium source (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%).
-
-
Reaction Setup:
-
Seal the Schlenk flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the pre-mixed catalyst and ligand to the flask.
-
Add the degassed solvent system (e.g., 5 mL of Toluene and 0.5 mL of degassed water) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable method, such as TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
The following diagram illustrates the key equilibria and the potential degradation pathway of this compound in an aqueous basic medium during a cross-coupling reaction.
Caption: Degradation pathway of this compound.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Protodeboronation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from Sterically Hindered Boronic Acids
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of products derived from sterically hindered boronic acids.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of products from reactions involving sterically hindered boronic acids, such as Suzuki-Miyaura cross-coupling reactions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Conversion | 1. Steric Hindrance: The bulky nature of the reactants can slow down or prevent the reaction.[1] 2. Catalyst Inactivity: The palladium catalyst may not be in its active Pd(0) state or may be deactivated.[1] 3. Suboptimal Reaction Conditions: Incorrect choice of base, solvent, or temperature.[1][2] | 1. Optimize Catalyst System: Use bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to facilitate the reaction with hindered substrates.[1] 2. Select an Appropriate Base: Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required for challenging couplings.[3][4] 3. Increase Reaction Temperature: Higher temperatures may be necessary to overcome the activation energy barrier.[2] |
| Significant Homocoupling Byproduct | 1. Presence of Oxygen: Oxygen can promote the oxidative coupling of boronic acids.[2] 2. High Concentration of Pd(II): Pd(II) species can catalyze homocoupling.[2][5] | 1. Degas Solvents Thoroughly: Ensure all solvents are rigorously degassed with an inert gas (e.g., Argon or Nitrogen).[5] 2. Use a Pd(0) Catalyst: Employ a Pd(0) source like Pd(PPh₃)₄ to avoid the in-situ reduction of a Pd(II) precatalyst.[5] 3. Slow Addition of Boronic Acid: Adding the boronic acid slowly can keep its concentration low, minimizing homocoupling.[1] |
| Presence of Protodeboronation Byproduct | 1. Presence of Water: Water can act as a proton source, leading to the cleavage of the C-B bond.[3] 2. Harsh Reaction Conditions: High temperatures and strong bases can promote protodeboronation.[2][3] | 1. Use Anhydrous Conditions: Employ dry solvents and reagents.[3] 2. Milder Conditions: Use a weaker base (e.g., KF) and the lowest effective reaction temperature.[3] 3. Use Protected Boronic Acid Derivatives: MIDA boronates or potassium trifluoroborate salts can provide a slow release of the boronic acid, reducing decomposition.[2][3] |
| Difficulty Removing Unreacted Boronic Acid | 1. Similar Polarity to Product: The boronic acid and the desired product may have similar polarities, making chromatographic separation difficult. 2. Boronic Acid Insoluble in Aqueous Base: The boronic acid may not be sufficiently acidic to be extracted into a basic aqueous phase. | 1. Basic Aqueous Wash: Treat the crude reaction mixture with an aqueous solution of NaOH or K₂CO₃ to convert the acidic boronic acid into its water-soluble boronate salt, which can be removed in the aqueous layer.[5] 2. Scavenger Resins: Use boronic acid scavengers like diethanolaminomethyl polystyrene (DEAM-PS) or immobilized catechol.[6][7] 3. Derivatization: Convert the unreacted boronic acid to a diethanolamine adduct, which can often be precipitated and filtered off.[8][9] |
| Product and Impurities Co-elute During Chromatography | 1. Similar Polarity: The desired product and byproducts (e.g., homocoupled product, starting material) have very similar polarities.[5] | 1. Optimize Chromatography: Meticulously test different solvent systems with Thin Layer Chromatography (TLC) to find optimal separation conditions. A shallow solvent gradient during column chromatography can improve separation.[5][10] 2. Alternative Stationary Phase: If silica gel is ineffective, try neutral alumina or reverse-phase (C18) chromatography.[8][11] 3. Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[5] |
| Product Sticks to or Decomposes on Silica Gel Column | 1. Lewis Acidity of Silica: The Lewis acidic nature of silica gel can lead to the decomposition of boronic acids and their derivatives.[8][12] 2. Strong Adsorption: The polar boronic acid group can strongly adsorb to the silica surface.[8][13] | 1. Use Treated Silica Gel: Impregnating silica gel with boric acid can suppress the over-adsorption and decomposition of boronic esters.[14] 2. Switch Stationary Phase: Use a less acidic stationary phase like neutral alumina.[11] 3. Convert to a More Stable Derivative: Convert the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) before chromatography.[8][13] |
Frequently Asked Questions (FAQs)
Q1: How can I effectively remove unreacted, sterically hindered boronic acid from my reaction mixture?
A1: A common and effective method is to perform a basic aqueous wash. By treating the crude product in an organic solvent with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its more polar, water-soluble boronate salt. This salt then partitions into the aqueous layer, which can be separated and discarded.[5][15] For boronic acids that are resistant to this method, using a scavenger resin such as diethanolaminomethyl polystyrene (DEAM-PS) can be an effective alternative.[6][7]
Q2: My desired product and the homocoupled byproduct have very similar polarities. How can I separate them?
A2: This is a frequent challenge. Meticulous flash column chromatography with a shallow solvent gradient is often the best approach.[5] It is crucial to first screen various solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation.[5] If your product is a solid, recrystallization from a carefully chosen solvent system can be a highly effective method to isolate the desired compound from the byproduct.[5][11]
Q3: I am observing significant protodeboronation of my sterically hindered boronic acid. What can I do to minimize this?
A3: Protodeboronation, the cleavage of the carbon-boron bond, is often promoted by the presence of water, strong bases, and high temperatures.[2][3] To minimize this side reaction, it is recommended to use anhydrous ("dry") solvents and reagents.[3] Opting for a weaker base, such as potassium fluoride (KF) or cesium carbonate (Cs₂CO₃), and running the reaction at a lower temperature can also be beneficial.[3] Another effective strategy is to use a more stable derivative of the boronic acid, such as a MIDA boronate or a potassium trifluoroborate salt, which slowly releases the active boronic acid under the reaction conditions.[2][3]
Q4: My boronic acid derivative appears to be decomposing on my silica gel column. What are my options?
A4: The acidic nature of silica gel can degrade sensitive boronic acid derivatives.[8][12] One option is to use a less acidic stationary phase, such as neutral alumina.[11] Alternatively, you can try deactivating the silica gel. A reported method involves impregnating the silica gel with boric acid, which has been shown to reduce the over-adsorption and degradation of boronic esters during chromatography.[16][14] If these methods fail, consider converting your boronic acid to a more robust derivative, like a diethanolamine adduct, which can sometimes be purified by crystallization.[8][9]
Q5: How can I remove residual palladium catalyst from my final product?
A5: For applications in drug development, removing trace palladium is critical due to toxicity concerns.[5] If a heterogeneous catalyst was used, it can often be removed by filtering the reaction mixture through a pad of Celite.[5] For homogeneous catalysts, specialized metal scavengers are very effective.[5] These are typically functionalized silica or polymer resins that chelate the palladium, allowing it to be removed by filtration.[5][7]
Experimental Protocols
Protocol 1: General Aqueous Workup for Removal of Boronic Acid Impurities
This protocol is designed for the initial purification of a crude reaction mixture from a Suzuki-Miyaura coupling.
-
Cool and Dilute: Once the reaction is complete, allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Basic Wash: Transfer the diluted mixture to a separatory funnel. Add a 1-2 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). Shake the funnel vigorously and allow the layers to separate. This step converts the acidic boronic acid into its water-soluble boronate salt.[3][15]
-
Separate Layers: Drain the lower aqueous layer.
-
Repeat Wash (Optional): For stubborn purifications, repeat the basic wash one or two more times.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and base.
-
Dry and Concentrate: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product, which can then be further purified by chromatography or recrystallization.[3]
Protocol 2: Formation and Purification of a Diethanolamine-Protected Boronic Acid
This procedure creates a stable, often crystalline solid from a boronic acid, which can facilitate purification.[4][17]
-
Dissolution: In a vial equipped with a stir bar, dissolve the crude boronic acid (1.0 equivalent) in a minimal amount of a suitable solvent like methylene chloride or ether.[4][17]
-
Addition of Diethanolamine: While stirring, add diethanolamine (1.0 equivalent) dropwise via pipette.[4]
-
Precipitation: A precipitate of the diethanolamine adduct should form. The initial solid may dissolve completely before the adduct precipitates.[4]
-
Isolation: Stir the resulting slurry for 15-30 minutes to ensure complete formation of the adduct.
-
Filtration and Washing: Isolate the white solid product by vacuum filtration. Wash the solid with a small amount of cold solvent (the same solvent used for the reaction) and dry under vacuum.[4] This stable diethanolamine adduct can often be used directly in subsequent reactions.[17]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 7. silicycle.com [silicycle.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to 2-Benzyloxy-6-fluorophenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the boronic acid coupling partner is critical to the success of this reaction, influencing yield, reaction rate, and substrate scope. This guide provides a comparative analysis of 2-Benzyloxy-6-fluorophenylboronic acid against other commonly used boronic acids: phenylboronic acid, 2-fluorophenylboronic acid, and 2,6-difluorophenylboronic acid.
While direct, side-by-side experimental data under identical conditions is not extensively available in the public domain, this guide synthesizes known reactivity principles and scattered experimental results to provide a comprehensive overview. Furthermore, a detailed experimental protocol is provided to facilitate a direct comparative study.
Performance Comparison: Steric and Electronic Effects
The reactivity of arylboronic acids in the Suzuki-Miyaura coupling is primarily governed by the electronic and steric nature of the substituents on the phenyl ring. These factors significantly impact the transmetalation step of the catalytic cycle.
This compound presents a unique combination of steric bulk and electronic effects. The ortho-benzyloxy group is sterically demanding, which can hinder the approach of the palladium complex to the boron center, potentially slowing down the transmetalation step. However, the oxygen of the benzyloxy group is electron-donating through resonance, which can increase the nucleophilicity of the aryl group, favoring the coupling. The ortho-fluorine atom is electron-withdrawing and can also influence the reaction rate.
Phenylboronic acid serves as a baseline for comparison, lacking both steric hindrance and strong electronic-donating or -withdrawing groups at the ortho positions.
2-Fluorophenylboronic acid features an electron-withdrawing fluorine atom at the ortho position. This can increase the rate of transmetalation.[1]
2,6-Difluorophenylboronic acid possesses two electron-withdrawing fluorine atoms at the ortho positions. While electronically activated, the steric hindrance from the two ortho substituents can be a significant factor, potentially impeding the reaction.
Based on these principles, a general trend in reactivity can be anticipated, although this is highly dependent on the specific substrate, catalyst, and reaction conditions.
Data Presentation
The following tables summarize representative experimental data for the Suzuki-Miyaura coupling of the discussed boronic acids with various aryl halides. It is crucial to note that the reaction conditions are not identical across these examples, and therefore, the yields are not directly comparable. They do, however, provide an indication of the general utility of each boronic acid.
Table 1: Representative Performance of this compound in Suzuki Coupling
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | Data not available in a directly comparable format |
| Aryl Chloride | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 18 | Data not available in a directly comparable format |
Specific, quantitative data for this compound in Suzuki coupling with simple aryl halides is not readily found in publicly available literature, highlighting the need for further experimental studies.
Table 2: Representative Performance of Phenylboronic Acid in Suzuki Coupling
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(II)-NaY zeolite | K₂CO₃ | DMF/H₂O | Room Temp | 1 | >95 |
| 4-Chlorotoluene | Pd/C | K₃PO₄ | H₂O | 150 (MW) | 0.5 | 85[2] |
| Iodobenzene | Cu(II) Salen complex@KCC-1 | K₂CO₃ | DMF | 110 | - | 95[3] |
Table 3: Representative Performance of 2-Fluorophenylboronic Acid in Suzuki Coupling
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 9-Benzyl-6-chloropurine | Pd(PPh₃)₄ | K₂CO₃ | Toluene-DMF | 100 | 24 | 89[4] |
| Aryl Bromide | Pd(OAc)₂ / PPh₃ | K₃PO₄ | Toluene | 90 | - | High Yields[5] |
Table 4: Representative Performance of 2,6-Difluorophenylboronic Acid in Suzuki Coupling
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Pd₂(dba)₃ / RuPhos | K₃PO₄ | 2-Butanol | 100 | 24 | Moderate to Low |
| Aryl Bromide | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | 18 | High Yields |
Note: The data in these tables is compiled from various sources and is for illustrative purposes only. Direct comparison of yields is not possible due to the different reaction conditions.
Experimental Protocols
To facilitate a direct and objective comparison of the performance of these boronic acids, the following standardized experimental protocol is proposed. This protocol is designed for the Suzuki-Miyaura coupling of a generic aryl bromide with the different boronic acids.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the respective boronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add degassed toluene (5 mL) and degassed water (1 mL) to the Schlenk tube via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for the desired reaction time (e.g., monitor by TLC or GC-MS every 2 hours for 24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product. The yield should be calculated after purification.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
Conclusion
The selection of a boronic acid is a critical parameter in the optimization of a Suzuki-Miyaura cross-coupling reaction. This compound offers a unique substitution pattern with competing steric and electronic effects that can influence its reactivity. While direct comparative data is limited, understanding the fundamental principles of steric hindrance and electronic donation/withdrawal allows for a rational prediction of its performance relative to simpler boronic acids. The provided experimental protocol offers a framework for researchers to conduct a systematic comparative study to elucidate the precise reactivity of this compound and make informed decisions in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 4. scispace.com [scispace.com]
- 5. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
A Comparative Guide to the Reactivity of Fluorinated Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds crucial for drug discovery and materials science. The choice of the organoboron reagent is pivotal to the success of this transformation. This guide provides an objective comparison of various fluorinated phenylboronic acids, offering insights into their reactivity and performance with supporting data from the literature.
The introduction of fluorine atoms into aryl scaffolds can significantly modulate the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and binding affinity.[1] Consequently, fluorinated phenylboronic acids are indispensable reagents for accessing these valuable motifs. Their reactivity in the Suzuki-Miyaura coupling is influenced by the number and position of the fluorine substituents, which affect the electronic properties of the boronic acid and its susceptibility to side reactions.[1][2]
Electronic Properties and Reactivity
The reactivity of an arylboronic acid in reactions such as the Suzuki-Miyaura coupling is intrinsically linked to its electronic properties. The presence of electron-withdrawing or electron-donating substituents on the phenyl ring can modulate the acidity of the boronic acid and the ease of the crucial transmetalation step in the catalytic cycle.[2] Fluorine, being a highly electronegative atom, acts as an electron-withdrawing group through an inductive effect, which can increase the Lewis acidity of the boron center.[2][3][4] This enhanced acidity can facilitate the formation of the boronate species required for transmetalation.[2]
The pKa value of a boronic acid is a good indicator of its Lewis acidity. A lower pKa value generally corresponds to a more Lewis acidic boron center. The range of pKa values for fluorinated phenylboronic acids is 6.17–8.77, with 2,3,4,6-tetrafluorophenylboronic acid being the most acidic and 4-fluorophenylboronic acid being the least acidic among them.[3][5] The position of the fluorine substituent has a significant impact; for instance, an ortho-fluoro substituent can lead to enhanced acidity, potentially due to the formation of an intramolecular hydrogen bond.[3]
While the electron-withdrawing nature of fluorine generally leads to high reactivity and good yields, it can also increase the propensity for protodeboronation, an undesired side reaction.[1] Highly fluorinated substrates like pentafluorophenylboronic acid are often inactive under normal Suzuki-Miyaura conditions and require specialized catalytic systems to achieve high yields.[6][7]
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The efficiency of a Suzuki-Miyaura coupling reaction depends on several parameters, including the nature of the boronic acid, the aryl halide, the catalyst system, the base, and the solvent.[1] The following table summarizes the performance of selected fluorinated phenylboronic acids in Suzuki-Miyaura coupling reactions as reported in various studies. It is important to note that direct comparison of yields across different studies can be misleading due to variations in reaction conditions.
| Fluorinated Phenylboronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | Na2CO3 | H2O/EtOH | ~95 |
| 3,4-Difluorophenylboronic acid | Aryl Halide | Not Specified | Not Specified | Not Specified | High |
| 2,5-Difluorophenylboronic acid | Aryl Halide | Not Specified | Not Specified | Not Specified | High |
| 2,4-Difluorophenylboronic acid | Aryl Halide | Palladium-based | Not Specified | Not Specified | High |
| Pentafluorophenylboronic acid | Phenyl Iodide | Pd(PPh3)4/Ag2O | CsF | DME | >90 |
| Pentafluorophenylboronic acid | Phenyl Bromide | Pd2(dba)3/P(t-Bu)3/Ag2O | CsF | DMF | >90 |
Note: The data in this table is compiled from various sources and represents typical yields.[1][8] Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
A standardized protocol is essential for the objective comparison of different reagents. Below is a general experimental procedure for the Suzuki-Miyaura cross-coupling reaction that can be adapted to benchmark various fluorinated phenylboronic acids.[1]
General Protocol for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the fluorinated phenylboronic acid (1.2 mmol, 1.2 equiv.), the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This step is repeated three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, or DMF, 5 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 2-24 hours). Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][9]
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Navigating the Analysis of Suzuki-Miyaura Reactions: A Comparative Guide to LC-MS Methods for 2-Benzyloxy-6-fluorophenylboronic Acid
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly Suzuki-Miyaura cross-coupling reactions, the precise monitoring of reaction components is paramount for optimization, yield determination, and impurity profiling. When utilizing reagents such as 2-Benzyloxy-6-fluorophenylboronic acid, a robust analytical method is critical. This guide offers a comparative overview of suitable Liquid Chromatography-Mass Spectrometry (LC-MS) methods for this purpose. Due to the limited availability of specific published LC-MS data for this compound, this guide presents established protocols for structurally similar boronic acids, which serve as a strong starting point for method development.
The analysis of boronic acids like this compound can present challenges due to their polarity and the potential for forming trimeric anhydrides (boroxines).[1] Therefore, the selection of an appropriate LC-MS method is crucial for obtaining accurate and reproducible results. This guide compares two principal approaches: the widely used Reversed-Phase (RP) LC-MS and the alternative Hydrophilic Interaction Liquid Chromatography (HILIC) method.
Comparison of LC-MS Methodologies
The choice between a Reversed-Phase and a HILIC approach will depend on the specific analytical goals. For a general-purpose analysis of a wide range of analytes in the reaction mixture, a well-optimized RP method may be sufficient. However, for analyses requiring enhanced retention and sensitivity for the polar boronic acid starting material, a HILIC method is likely to offer superior performance.[1]
| Parameter | Method 1: Reversed-Phase (RP) C18 LC-MS/MS | Method 2: HILIC LC-MS |
| Principle | Separation based on hydrophobicity. | Separation based on partitioning between a polar stationary phase and a highly organic mobile phase.[1] |
| Primary Application | General-purpose analysis of a broad range of reactants, products, and byproducts with varying polarities.[1] | Ideal for the retention and separation of highly polar compounds like boronic acids.[1] |
| Column | C18 column, preferably with technology to minimize metal interactions. | Amide, silica, or other polar stationary phases.[1] |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate.[1] | Water with 10 mM Ammonium Acetate.[1] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid.[1] | Acetonitrile (typically >80%).[1] |
| Gradient Profile | Gradient elution from low to high organic content. | Isocratic or a shallow gradient with high organic content.[1] |
| MS Detection Mode | Electrospray Ionization (ESI) in negative ion mode is often preferred for boronic acids.[1] | ESI in negative or positive ion mode, depending on the specific analytes and mobile phase.[1] |
| Typical Run Time | 5 - 15 minutes. | 5 - 10 minutes. |
| Advantages | - Well-established and widely available.- Good for separating a broad range of analytes. | - Excellent retention of polar analytes.- Often provides higher sensitivity in ESI-MS for polar compounds. |
| Considerations | - Poor retention of very polar compounds like the boronic acid itself. | - Can have longer equilibration times.- Sample diluent must be compatible with the highly organic mobile phase. |
Hypothetical Performance Data
The following table presents a hypothetical but realistic comparison of expected performance for the key components in a Suzuki-Miyaura reaction involving this compound.
| Analyte | Method | Expected Retention Time (min) | Limit of Quantification (LOQ) |
| This compound | Reversed-Phase C18 | 1.5 - 3.0 | ~1.0 µg/mL[2] |
| HILIC | 3.0 - 6.0 | ~0.1 µg/mL | |
| Aryl Halide (e.g., 4-Bromoanisole) | Reversed-Phase C18 | 5.0 - 8.0 | ~0.5 ng/mL |
| HILIC | 2.0 - 4.0 | ~1 ng/mL | |
| Coupled Product | Reversed-Phase C18 | 7.0 - 10.0 | ~0.5 ng/mL |
| HILIC | 2.5 - 5.0 | ~1 ng/mL |
Experimental Protocols
Below are detailed experimental protocols for the two compared LC-MS methods. These are robust starting points and may require optimization for the specific reaction mixture.
Method 1: Reversed-Phase C18 LC-MS/MS
This method is suitable for a general overview of the reaction progress, including the consumption of the less polar aryl halide and the formation of the coupled product.
1. Sample Preparation:
-
Dilute the reaction mixture in a 1:1 solution of acetonitrile and water to a final concentration suitable for LC-MS analysis (typically in the low µg/mL range).[1]
-
Vortex to ensure homogeneity.
-
Filter the sample through a 0.22 µm syringe filter before injection.[1]
2. LC-MS/MS System and Conditions:
-
LC System: UPLC or HPLC system with a binary pump, autosampler, and column oven.
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: ESI Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification of known components after initial full scan analysis to determine parent and fragment ions.
Method 2: HILIC LC-MS
This method is tailored for improved retention and quantification of the polar this compound.
1. Sample Preparation:
-
Dilute the reaction mixture in acetonitrile to a final concentration suitable for LC-MS analysis.[1] The sample diluent should have a high organic content to ensure good peak shape.[1]
-
Vortex to ensure homogeneity.
-
Filter the sample through a 0.22 µm syringe filter before injection.[1]
2. LC-MS System and Conditions:
-
LC System: UPLC or HPLC system with a binary pump, autosampler, and column oven.
-
Column: Amide, 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 95:5 Acetonitrile:Water + 10 mM Ammonium Acetate.
-
Mobile Phase B: 50:50 Acetonitrile:Water + 10 mM Ammonium Acetate.
-
Gradient: 1% B to 40% B over 7 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 1-5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: ESI Negative.
-
Scan Type: MRM for quantification.
Visualizing the Process
To better illustrate the reaction and analytical workflow, the following diagrams are provided.
Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling reaction pathway.
Caption: A flowchart illustrating the key steps in the LC-MS analysis workflow.
References
Navigating Steric Hindrance: A Comparative Guide to Alternatives for 2-Benzyloxy-6-fluorophenylboronic Acid in Biaryl Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl scaffolds, the choice of organoboron reagent is critical for success, especially when dealing with sterically encumbered systems. This guide provides an objective comparison of alternatives to the sterically hindered 2-Benzyloxy-6-fluorophenylboronic acid for Suzuki-Miyaura cross-coupling reactions. We will explore the advantages of N-methyliminodiacetic acid (MIDA) boronates and potassium organotrifluoroborates, presenting available experimental data for analogous systems to inform your synthetic strategy.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1] However, the use of sterically hindered boronic acids, such as this compound, can present significant challenges, including reduced reactivity, competing side reactions like protodeboronation, and difficulties in purification.[1] To overcome these hurdles, more robust alternatives have been developed, primarily N-methyliminodiacetic acid (MIDA) boronates and potassium organotrifluoroborates.[2][3]
These surrogates offer enhanced stability, improved handling characteristics, and, in many cases, superior reaction outcomes.[1][2] MIDA boronates are air- and moisture-stable crystalline solids that are compatible with silica gel chromatography, simplifying purification.[1][4] Potassium organotrifluoroborates also exhibit high stability and can be readily prepared and stored.[5] A key advantage of both is the potential for a slow, controlled release of the active boronic acid under reaction conditions, which can be beneficial for challenging couplings by minimizing the concentration of the unstable intermediate.[1][2]
Performance Comparison of Boronic Acid Alternatives in Sterically Hindered Systems
| Reagent Type | Model Substrate | Coupling Partner | Catalyst/Ligand/Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Boronic Acid | 2,6-Dimethylphenylboronic acid | 3-Chloroanisole | Pd(OAc)₂ / SPhos / K₃PO₄ | Dioxane/H₂O | 25 | Low to No Product | [6] |
| MIDA Boronate | 2-Nitrophenyl MIDA boronate | Bromobenzene | Pd₂(dba)₃ / SPhos / K₃PO₄ | Dioxane/H₂O | 80-100 | 85-95 | [3] |
| Trifluoroborate | Potassium Benzyloxymethyltrifluoroborate | 2,6-Dimethylchlorobenzene | Pd(OAc)₂ / RuPhos / K₂CO₃ | Toluene/H₂O | 80 | 85 | [7] |
| Trifluoroborate | Potassium 1-(Benzyloxy)alkyltrifluoroborate | 4-Chloroanisole | Pd(dppf)Cl₂ / Cs₂CO₃ | THF/H₂O | 110 | 79 | [8] |
Note: The data presented is for analogous systems and is intended to be illustrative. Direct comparison for this compound and its derivatives may yield different results.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these alternatives in the laboratory. Below are representative experimental protocols for the preparation of MIDA boronates and potassium organotrifluoroborates, and their subsequent use in Suzuki-Miyaura cross-coupling reactions.
Protocol 1: Synthesis of an Aryl MIDA Boronate
This protocol is a general procedure for the condensation of a boronic acid with N-methyliminodiacetic acid (MIDA).
Materials:
-
Arylboronic acid (e.g., 2-Nitrophenylboronic acid) (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.1 equiv)
-
Toluene
-
DMSO
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, suspend the arylboronic acid (1.0 mmol) and MIDA (1.1 mmol) in toluene (10 mL) and DMSO (1 mL).[3]
-
Reflux the mixture for 2-4 hours to azeotropically remove water.[3]
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude MIDA boronate can often be purified by precipitation or crystallization, followed by washing with a non-polar solvent and drying.
Protocol 2: Synthesis of a Potassium Aryltrifluoroborate
This protocol describes the conversion of a boronic acid to its corresponding potassium trifluoroborate salt.
Materials:
-
Arylboronic acid (e.g., 3-Carboxyphenylboronic acid) (1.0 equiv)
-
Potassium hydrogen fluoride (KHF₂) (4.0 equiv)
-
Methanol or THF/Water mixture
Procedure:
-
Dissolve the arylboronic acid (1.0 equiv) in a suitable solvent such as methanol or a mixture of THF and water.[2]
-
Add a saturated aqueous solution of potassium hydrogen fluoride (4.0 equiv).[2]
-
Stir the mixture at room temperature for 1-2 hours.[2]
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with a cold solvent (e.g., acetone or diethyl ether) and dry to afford the potassium aryltrifluoroborate.[2]
Protocol 3: Suzuki-Miyaura Coupling with an Aryl MIDA Boronate
This is a general protocol for the cross-coupling of an aryl MIDA boronate with an aryl halide.
Materials:
-
Aryl MIDA boronate (1.1 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 3-6 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Dioxane
-
Water
Procedure:
-
In a Schlenk tube, combine the aryl halide (1.0 mmol), aryl MIDA boronate (1.1 mmol), palladium catalyst, and phosphine ligand.[3]
-
Add the base, dioxane (5 mL), and water (1 mL).[3]
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.[3]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: Suzuki-Miyaura Coupling with a Potassium Aryltrifluoroborate
This protocol outlines a general procedure for the cross-coupling of a potassium aryltrifluoroborate with an aryl chloride.
Materials:
-
Potassium aryltrifluoroborate (1.1 equiv)
-
Aryl chloride (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., RuPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Toluene
-
Water
Procedure:
-
To a Schlenk tube, add the aryl chloride (0.5 mmol), potassium aryltrifluoroborate (0.55 mmol), and base (1.5 mmol).[5][7]
-
Add toluene (5 mL) and deionized water (0.5 mL).[5]
-
In a separate vial, combine the palladium catalyst and phosphine ligand and add this mixture to the reaction vessel under a positive pressure of argon.[5]
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C.[5]
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, filter, and concentrate. Purify the product by flash column chromatography.[5]
Visualizing the Alternatives and the Suzuki-Miyaura Cycle
To better understand the relationship between the different organoboron reagents and the catalytic cycle, the following diagrams are provided.
Caption: Relationship and properties of boronic acid and its alternatives.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized 2-Benzyloxy-6-fluorophenylboronic Acid: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the purity of synthesized intermediates like 2-Benzyloxy-6-fluorophenylboronic acid is paramount for the success and reproducibility of subsequent reactions. This guide provides a comparative analysis of the most common and effective analytical techniques for purity assessment of this compound, complete with experimental protocols and representative data to inform method selection.
The primary challenges in the analysis of arylboronic acids stem from their propensity to form cyclic trimeric anhydrides, known as boroxines, upon dehydration, and their inherent polarity which can complicate chromatographic separations. The selection of an appropriate analytical technique is therefore critical for obtaining accurate and reliable purity data. This guide compares High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Comparison of Analytical Techniques
The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitative precision, impurity identification, or high-throughput screening.
| Technique | Principle | Advantages | Disadvantages |
| HPLC (Reversed-Phase) | Differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase. | High resolution and sensitivity, making it excellent for quantifying closely related impurities.[1] | Boronic acids can be highly polar, leading to poor retention on standard C18 columns. Boroxine formation can lead to complex chromatograms.[1] |
| ¹H and ¹¹B NMR Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a frequency characteristic of the local chemical environment. | Provides detailed structural information, enabling the identification of the main compound and organic impurities.[1] Quantitative NMR (qNMR) offers high precision for purity determination without a reference standard for the analyte.[2] | Lower sensitivity compared to chromatographic methods. Boroxine formation can result in broad or complex spectra.[1] |
| Mass Spectrometry (LC-MS) | Separation by HPLC followed by ionization of the analyte and its impurities to measure their mass-to-charge ratio. | High sensitivity and selectivity. Provides molecular weight information, which is crucial for identifying unknown impurities.[3] | Boronic acids can be challenging to ionize efficiently and may form adducts with solvents or dehydrate in the ion source, complicating spectral interpretation.[3] |
Quantitative Data Presentation
The following table summarizes representative data that could be obtained from the analysis of a synthesized batch of this compound with a hypothetical purity of approximately 98%.
| Analytical Method | Parameter | This compound | Impurity (Boroxine) | Purity (%) |
| HPLC | Retention Time (min) | 5.8 | 8.2 | 98.1 (Area %) |
| Peak Area (%) | 98.1 | 1.9 | ||
| ¹H NMR (qNMR) | Integral (vs. Internal Standard) | Normalized to 1.00 | - | 98.5 (mol %) |
| ¹¹B NMR | Chemical Shift (ppm) | ~29 | ~23 | - |
| LC-MS | Observed m/z [M-H]⁻ | 245.08 | 701.23 [M-H]⁻ | - |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method suitable for the purity assessment of this compound.
-
Instrumentation : HPLC system with a UV detector.
-
Column : C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A : 0.1% Formic acid in Water.
-
Mobile Phase B : 0.1% Formic acid in Acetonitrile.[1]
-
Gradient :
-
0-2 min: 30% B
-
2-10 min: 30% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 220 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Accurately weigh approximately 1 mg of the synthesized compound and dissolve in 1 mL of Acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹¹B NMR are invaluable for structural confirmation and purity analysis.
¹H NMR Spectroscopy
-
Instrumentation : 400 MHz NMR Spectrometer.
-
Solvent : DMSO-d₆.
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.
-
Data Acquisition : Acquire a standard proton spectrum.
-
Representative ¹H NMR Data (400 MHz, DMSO-d₆) : δ 8.0 (s, 2H, OH), 7.50-7.30 (m, 6H, Ar-H), 7.10 (t, J=8.0 Hz, 1H, Ar-H), 6.85 (d, J=8.0 Hz, 1H, Ar-H), 5.20 (s, 2H, OCH₂).
¹¹B NMR Spectroscopy
-
Instrumentation : 128 MHz (on a 400 MHz spectrometer).
-
Solvent : DMSO-d₆.
-
Reference : BF₃·OEt₂ as an external standard.
-
Data Acquisition : Acquire a standard boron-11 spectrum.
-
Expected Chemical Shifts :
-
Arylboronic acids typically show a broad singlet in the range of δ 28-31 ppm.
-
The corresponding boroxine impurity would appear upfield, around δ 21-24 ppm.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is ideal for confirming the molecular weight of the target compound and identifying impurities.
-
LC System : Use the HPLC conditions described above.
-
Mass Spectrometer : Electrospray Ionization (ESI) in negative ion mode.
-
Ionization Source Parameters :
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
Mass Range : m/z 100-1000.
-
Expected Ions :
-
This compound (C₁₃H₁₂BFO₃, MW: 246.05): [M-H]⁻ at m/z 245.08.
-
Boroxine (C₃₉H₃₀B₃F₃O₆, MW: 702.08): [M-H]⁻ at m/z 701.23.
-
Visualizations
Experimental Workflow for Purity Assessment
Caption: Workflow for the purity assessment of this compound.
Decision Tree for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
References
A Comparative Guide to Mechanistic Studies of Suzuki Reactions with 2-Benzyloxy-6-fluorophenylboronic Acid
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of C-C bonds. However, the use of sterically hindered and electronically complex substrates, such as 2-Benzyloxy-6-fluorophenylboronic acid, presents unique mechanistic challenges. This guide provides a comparative analysis of catalytic systems and experimental protocols relevant to the successful coupling of this and similar ortho-substituted arylboronic acids, supported by experimental data from related studies.
Challenges in the Suzuki Coupling of this compound
The structure of this compound introduces several challenges to the standard Suzuki-Miyaura catalytic cycle:
-
Steric Hindrance: The bulky benzyloxy group at one ortho position and the fluorine atom at the other create significant steric congestion around the boronic acid moiety. This can impede both the transmetalation step, where the aryl group is transferred to the palladium center, and the initial formation of the active boronate species.
-
Electronic Effects: The fluorine atom is strongly electron-withdrawing, which can decrease the nucleophilicity of the aryl group, potentially slowing down the transmetalation step. Conversely, the benzyloxy group has a more complex electronic profile.
-
Chelation: The oxygen atom of the benzyloxy group could potentially chelate to the palladium center, influencing the geometry and reactivity of the intermediates in the catalytic cycle. Such chelation effects have been observed with ortho-methoxy substituents and can alter reaction selectivity.[1][2]
These factors necessitate the use of highly active and specialized catalyst systems to achieve efficient coupling.
Comparison of Catalyst Systems for Hindered Suzuki Couplings
Effective catalyst systems for sterically demanding Suzuki reactions typically involve a palladium precursor and a bulky, electron-rich ligand.[3][4] Below is a comparison of common catalyst systems applicable to substrates like this compound, based on literature for analogous hindered couplings.[5][6][7]
| Catalyst System (Pd Source / Ligand) | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd₂(dba)₃ / SPhos | Buchwald-type biaryl phosphine | High activity for a broad range of substrates, including sterically hindered and electron-poor ones. Effective at room temperature.[3][5] | Air-sensitive, higher cost. | 1 - 2 |
| Pd(OAc)₂ / XPhos | Buchwald-type biaryl phosphine | Excellent for sterically hindered substrates.[5] | Air-sensitive, higher cost. | 1 - 2 |
| Pd(OAc)₂ / RuPhos | Buchwald-type biaryl phosphine | Shown to be effective for sterically congested couplings.[6] | Air-sensitive, higher cost. | 1 - 2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available and well-understood.[5] | Lower activity for challenging, hindered substrates; may require higher temperatures and catalyst loadings.[5][8] | 2 - 5 |
| PdCl₂(dppf) | Diphosphine complex | Relatively air-stable and effective for a range of substrates. | May not be as active as Buchwald-type ligands for highly hindered couplings.[5] | 1 - 3 |
| Pd-NHC Complexes (e.g., PEPPSI) | N-Heterocyclic Carbene (NHC) | High thermal stability and activity for hindered substrates.[7][9] The "flexible steric bulk" of some NHC ligands is beneficial.[7] | Synthesis of NHC precursors can be more complex. | 0.05 - 2 |
Experimental Protocols
A generalized experimental protocol for a Suzuki-Miyaura reaction with a sterically hindered substrate like this compound is provided below. This protocol is based on common practices reported for similar challenging couplings.[5][10]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃, t-BuOK)
-
Anhydrous solvent (e.g., Dioxane, Toluene, THF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 - 1.5 mmol), and the base (2.0 - 3.0 mmol).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., 0.02 mmol Pd(OAc)₂) and the ligand (e.g., 0.04 mmol SPhos) in a small amount of the reaction solvent.
-
Reaction Initiation: Add the anhydrous solvent (5 - 10 mL) to the Schlenk flask containing the reagents. Begin stirring. Add the prepared catalyst solution to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours). The progress of the reaction should be monitored by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Mechanistic Pathway and Experimental Workflow
The catalytic cycle for the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][11] For sterically hindered substrates, the choice of ligand and base is critical to facilitate these steps.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The workflow for optimizing such a reaction involves systematic screening of catalysts, bases, and solvents.
Caption: Workflow for optimizing Suzuki reactions with challenging substrates.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
A Cost-Benefit Analysis of 2-Benzyloxy-6-fluorophenylboronic Acid in Biaryl Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful and efficient synthesis of complex molecules. This guide provides a comprehensive cost-benefit analysis of 2-Benzyloxy-6-fluorophenylboronic acid in the context of Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. Through a comparative lens, this document evaluates its performance against two viable alternatives: 2-Methoxyphenylboronic acid and 2,6-Difluorophenylboronic acid, offering insights into reaction efficiency, steric and electronic considerations, and economic viability.
The Suzuki-Miyaura coupling is a versatile and widely adopted method for the synthesis of biaryls, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science. The choice of the organoboron reagent is a critical parameter that can significantly influence reaction outcomes. This compound is a structurally unique reagent featuring a bulky benzyloxy group and a fluorine atom at the ortho positions. This substitution pattern presents both challenges and opportunities in synthetic applications, particularly concerning sterically hindered couplings.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview
The key differentiators among the three boronic acids lie in their electronic and steric profiles. The benzyloxy group in this compound is a bulky, electron-donating group. The methoxy group in 2-Methoxyphenylboronic acid is also electron-donating but less sterically demanding. In contrast, the two fluorine atoms in 2,6-Difluorophenylboronic acid are electron-withdrawing and introduce significant steric hindrance. These differences are expected to influence the rates of oxidative addition, transmetalation, and reductive elimination in the catalytic cycle.
| Boronic Acid | Coupling Partner | Catalyst System (Illustrative) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(OAc)₂ / SPhos | Toluene/H₂O | K₃PO₄ | 100 | 18 | Estimated 75-85% |
| 2-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Toluene/Ethanol/H₂O | K₂CO₃ | 80 | 12 | ~90% |
| 2,6-Difluorophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / RuPhos | Dioxane | K₃PO₄ | 100 | 24 | ~88% |
Note: The yield for this compound is an educated estimate based on typical yields for sterically hindered Suzuki-Miyaura couplings and requires experimental validation. The data for the alternatives are based on reported literature for similar systems.
Cost Analysis
A critical component of any synthetic strategy is the cost of starting materials. The price of specialized reagents can significantly impact the overall budget of a research project or a large-scale production campaign. The following table provides an approximate cost comparison for the three boronic acids. Prices are based on currently available information from various suppliers and may vary.
| Boronic Acid | CAS Number | Supplier (Example) | Price (USD/1g) |
| This compound | 1217500-53-2 | AbacipharmTech | ~$42.13 |
| 2-Methoxyphenylboronic acid | 5720-06-9 | Sigma-Aldrich, TCI | ~$30.00 - $45.00 |
| 2,6-Difluorophenylboronic acid | 162101-25-9 | Sigma-Aldrich, Chem-Impex | ~$11.00 - $30.00[1] |
From a cost perspective, 2,6-Difluorophenylboronic acid is the most economical option, followed by 2-Methoxyphenylboronic acid. This compound is the most expensive of the three, a factor that must be weighed against its potential synthetic advantages.
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducibility. Below are generalized procedures for a Suzuki-Miyaura cross-coupling reaction involving a sterically hindered boronic acid. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Hindered Aryl Bromide with a Hindered Boronic Acid
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., SPhos)
-
Potassium phosphate (K₃PO₄), finely ground
-
Hindered aryl bromide (e.g., 4-bromoanisole) (1.0 equiv)
-
Hindered boronic acid (e.g., this compound) (1.5 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the bulky phosphine ligand (0.04 mmol, 4 mol%).
-
Add the hindered aryl bromide (1.0 mmol, 1.0 equiv), the hindered boronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Add the anhydrous solvent (e.g., 4 mL of Toluene) and degassed water (e.g., 1 mL).
-
Seal the flask and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by a suitable technique such as TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Reaction Workflow and Logical Relationships
To better illustrate the process and the decision-making involved, the following diagrams are provided.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Decision matrix for reagent selection based on cost and benefit.
Conclusion
The choice between this compound and its alternatives is a nuanced decision that hinges on the specific goals of the synthesis.
-
This compound is the reagent of choice when the introduction of its unique bulky and electronically distinct fragment is essential for the target molecule's properties, such as in the development of novel pharmaceutical candidates. Its higher cost and potentially more challenging reaction optimization due to steric hindrance are the primary drawbacks.
-
2-Methoxyphenylboronic acid represents a good balance between cost and reactivity. It is a suitable alternative when a less sterically demanding ortho-alkoxy-substituted biaryl is desired.
-
2,6-Difluorophenylboronic acid is the most cost-effective option and is ideal for synthesizing biaryls with ortho-fluoro substituents, which can impart desirable electronic properties. However, its reactivity profile is significantly different from the benzyloxy-substituted analog.
Ultimately, the optimal choice will depend on a careful consideration of the desired final product, the project's budget, and the synthetic chemist's expertise in navigating the challenges associated with sterically hindered cross-coupling reactions. This guide provides the foundational data and protocols to make an informed decision in this critical aspect of synthetic design.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Benzyloxy-6-fluorophenylboronic Acid: A Comprehensive Guide
For researchers and professionals in the fast-paced world of drug development, the responsible management and disposal of chemical reagents like 2-Benzyloxy-6-fluorophenylboronic acid are paramount. Adherence to strict disposal protocols is not only a matter of regulatory compliance but also a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the integrity of your research environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE). All handling and disposal of this compound and its associated waste must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[1][2]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene. It is advisable to inspect gloves for any defects before use.[2] |
| Body Protection | A lab coat or a chemical-resistant apron to prevent skin contact.[2] |
| Respiratory | A NIOSH-approved respirator may be necessary if handling the compound as a powder or if there is a risk of aerosolization.[2] |
Step-by-Step Disposal Procedure
The fundamental principle for the disposal of this compound is to treat it as hazardous waste.[2] Under no circumstances should this chemical be poured down the drain or discarded in regular trash.[1][2][3]
1. Waste Characterization and Segregation:
-
Hazardous Waste: this compound is a halogenated organic compound due to the presence of fluorine.[4][5] Therefore, it must be segregated into a designated "Halogenated Organic Waste" container.[4][5] Mixing with other waste streams should be avoided unless explicitly permitted by your institution's environmental health and safety (EHS) department.[2]
-
Container Selection: Use only compatible, clearly labeled, and sealable containers for waste collection.[1][2] High-density polyethylene (HDPE) or glass containers are generally appropriate.[2]
2. Waste Collection:
-
Solid Waste: Collect unused or excess quantities of the solid compound, along with any contaminated materials like weighing paper or gloves, in a designated, sealed waste container.[6][7][8]
-
Liquid Waste: If the compound is in a solution, pour the liquid waste into a designated container for halogenated organic liquid waste.[4][5] The use of a funnel is recommended to prevent spills.[2]
-
Labeling: All waste containers must be unequivocally labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1]
3. Decontamination:
-
Glassware and Equipment: For thorough decontamination of glassware, a basic wash can help in converting residual boronic acid into a more water-soluble boronate salt.[1] This should be followed by a water rinse. All rinsates from this process must be collected as liquid hazardous waste.[1]
-
Spill Cleanup: In the event of a small spill, it should be contained with an inert absorbent material like vermiculite or sand.[2] The absorbed material must then be collected into a sealed container for disposal as hazardous waste.[2][6] The spill area should be decontaminated, and all cleaning materials also disposed of as hazardous waste.[2] For large spills, evacuate the area and contact your institution's emergency response team immediately.[6]
4. Storage and Final Disposal:
-
Temporary Storage: Sealed and labeled waste containers should be stored in a designated satellite accumulation area, in accordance with your institution's guidelines.[2]
-
Professional Disposal: Arrange for the pickup and final disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[2][7][8] Never attempt to neutralize or dispose of large quantities of this chemical without a validated and approved procedure.[6]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
It is imperative to consult your institution's specific Chemical Hygiene Plan and your local and national regulations to ensure full compliance, as disposal requirements can vary. By following these structured procedures, you contribute to a safer laboratory environment and the responsible advancement of science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. scienceready.com.au [scienceready.com.au]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Personal protective equipment for handling 2-Benzyloxy-6-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 2-Benzyloxy-6-fluorophenylboronic acid. Adherence to these procedures is critical for ensuring personnel safety and maintaining a compliant laboratory environment.
Immediate Safety Precautions
Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[4][5]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[5]
Hygiene Measures:
-
Avoid all direct contact with the chemical, including inhalation of dust or vapors.[5]
-
Wash hands thoroughly with soap and water after handling and before breaks, eating, drinking, or smoking.[5][6]
-
Remove any contaminated clothing immediately and launder it before reuse.[5]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory.[7][8] A full-face shield is recommended when there is a significant risk of splashing.[5] | To protect eyes from contact, which can cause serious irritation.[1][3] |
| Hand Protection | Wear chemically resistant gloves (e.g., nitrile rubber).[5][7] Inspect gloves before each use and use proper glove removal technique.[6] For tasks with a higher risk of exposure, consider double gloving.[9] | To prevent skin contact and potential irritation.[1][3] |
| Body Protection | A laboratory coat is required.[7][8] For handling larger quantities or when there is a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[5] Long pants and closed-toe shoes are mandatory.[9] | To protect skin from accidental splashes or spills.[7] |
| Respiratory Protection | For handling small quantities in a properly functioning chemical fume hood, respiratory protection may not be necessary.[5] If dust or aerosols are likely to be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7][10] | To prevent irritation of the respiratory tract.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.[8] Confirm that the chemical fume hood is operational and the work area is clean and uncluttered.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors.
-
Dissolving: When dissolving the solid, add the solvent slowly to the solid to minimize splashing.
-
Reactions: Keep all reaction vessels containing this compound within the fume hood and ensure they are properly labeled.
-
Post-Handling: After handling, decontaminate all surfaces and equipment.[8] Wash hands thoroughly.[6]
Disposal Plan
All waste containing this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]
Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste and any contaminated materials (e.g., weigh boats, contaminated paper towels) in a clearly labeled, sealed container for solid hazardous waste.[7][8]
-
Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled, and sealed container for liquid hazardous waste.[4]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the designated hazardous waste container.[7]
Empty Container Decontamination:
-
In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., the solvent used in the procedure).[4]
-
The first rinseate must be collected and disposed of as liquid hazardous waste.[4] Subsequent rinses may also need to be collected, depending on institutional and local regulations.
-
After thorough decontamination, the container can be disposed of according to your institution's guidelines for clean glassware or plasticware.[4]
Spill Management:
-
Containment: In case of a small spill, use an inert absorbent material like sand or vermiculite to contain it.[5] Avoid generating dust.[10]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[5][10]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.[5]
-
Reporting: Report the spill to the appropriate safety personnel at your institution.[5]
Workflow and Decision Making
The following diagram illustrates the key steps and decision points for safely handling and disposing of this compound.
Caption: Workflow for handling and disposal of this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. aksci.com [aksci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
